3-Bromo-n-boc-l-phenylalanine methyl ester
Description
BenchChem offers high-quality 3-Bromo-n-boc-l-phenylalanine methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-n-boc-l-phenylalanine methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl (2S)-3-(3-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO4/c1-15(2,3)21-14(19)17-12(13(18)20-4)9-10-6-5-7-11(16)8-10/h5-8,12H,9H2,1-4H3,(H,17,19)/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHHCHYFRSFBCIU-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)Br)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC=C1)Br)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Chemical Properties & Applications of 3-Bromo-N-Boc-L-phenylalanine methyl ester
Executive Summary
3-Bromo-N-Boc-L-phenylalanine methyl ester (CAS: 546115-43-9) is a tri-functionalized phenylalanine derivative serving as a critical "linchpin" scaffold in medicinal chemistry and peptidomimetic synthesis.[1] Its value lies in its orthogonal reactivity profile :
-
N-Terminus: Protected by tert-butyloxycarbonyl (Boc), stable to base but labile to acid.
-
C-Terminus: Protected as a methyl ester, stable to acid but labile to base/nucleophiles.
-
Side Chain: The meta-bromo substituent acts as a pre-installed handle for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki, Heck, Sonogashira).
This guide details the physicochemical profile, synthetic utility, and validated experimental protocols for this compound, designed for researchers requiring high-fidelity manipulation of chiral building blocks.
Part 1: Molecular Architecture & Physicochemical Profile
Structural Specifications
The molecule retains the natural L-configuration (
| Property | Specification |
| IUPAC Name | Methyl (S)-3-(3-bromophenyl)-2-((tert-butoxycarbonyl)amino)propanoate |
| CAS Number | 546115-43-9 |
| Molecular Formula | |
| Molecular Weight | 358.23 g/mol |
| Chirality | L-isomer ( |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in DCM, DMSO, DMF, MeOH; Insoluble in Water |
| Purity Standard | Typically |
Stability Profile
-
Acid Sensitivity: High. The
-Boc group cleaves rapidly in Trifluoroacetic acid (TFA) or HCl/Dioxane. -
Base Sensitivity: Moderate.[2] The methyl ester is susceptible to saponification (LiOH/NaOH) or hydrazinolysis. The Boc group is stable to basic conditions used in cross-coupling (e.g.,
, ). -
Thermal Stability: Stable at room temperature; store at 2-8°C or -20°C for long-term retention of optical purity.
Part 2: Synthetic Routes & Production
The synthesis of this scaffold must avoid racemization of the
Figure 1: Step-wise synthetic workflow preventing racemization. The sequential protection ensures the zwitterionic starting material is solubilized and functionalized efficiently.
Part 3: Chemoselectivity & Reactivity (The "Why")
The core utility of this molecule is its ability to undergo Orthogonal Deprotection and Chemo-selective Coupling .
The Reactivity Triad
-
The Bromine Handle (Cross-Coupling): The C-Br bond is weaker than C-Cl but stronger than C-I. It is ideal for Suzuki-Miyaura coupling to attach biaryl systems. The protection of the amine and acid prevents catalyst poisoning (Pd coordination) and side reactions.
-
The Boc Group (Acid Labile): Allows for the construction of the peptide chain toward the N-terminus after the side chain has been modified.
-
The Methyl Ester (Base Labile): Allows for C-terminal extension or cyclization.
Figure 2: Orthogonal reactivity map demonstrating the three distinct chemical vectors available for manipulation.
Part 4: Experimental Protocols
Protocol A: Suzuki-Miyaura Cross-Coupling
Context: Installing a biphenyl motif on the side chain while retaining protecting groups.
Reagents:
-
Substrate: 3-Bromo-N-Boc-L-Phe-OMe (1.0 eq)
-
Boronic Acid: Phenylboronic acid (1.2 eq)
-
Catalyst:
(0.05 eq) or -
Base:
(2.0 eq) or -
Solvent: 1,4-Dioxane/Water (4:1 ratio) - Degassed
Methodology:
-
Setup: In a reaction vial, combine the substrate, boronic acid, and base.
-
Inert Atmosphere: Purge the vial with Nitrogen or Argon for 5 minutes. Add the solvent mixture (degassed).
-
Catalyst Addition: Add the Palladium catalyst quickly to minimize air exposure. Seal the vial.
-
Reaction: Heat to 80°C for 4–12 hours. Monitor by TLC (Hexane/EtOAc) or LC-MS.
-
Checkpoint: Look for the disappearance of the bromide starting material (MW 358) and appearance of the biaryl product.
-
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over
.[3][4] -
Purification: Flash column chromatography (Silica gel).
Protocol B: Selective N-Boc Deprotection
Context: Exposing the amine for peptide coupling.
Reagents:
-
Substrate: Functionalized Phe derivative
-
Reagent: Trifluoroacetic acid (TFA)[3]
-
Solvent: Dichloromethane (DCM) (Anhydrous)
Methodology:
-
Dissolve substrate in DCM (0.1 M concentration).
-
Add TFA to achieve a final ratio of 1:1 or 1:2 (DCM:TFA) at 0°C.
-
Stir at Room Temperature for 30–60 minutes.
-
Note: Do not prolong unnecessarily to avoid ester cleavage (though methyl esters are generally stable to TFA).
-
-
Workup: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA (critical for subsequent coupling steps).
Part 5: Quality Control & Handling
Analytical Validation
To ensure the integrity of the "Self-Validating System," researchers should verify the following signals in
- ~1.4 ppm: Strong singlet (9H) corresponding to the Boc group.
- ~3.7 ppm: Singlet (3H) corresponding to the Methyl Ester .
- ~7.0-7.5 ppm: Aromatic region. The pattern must reflect the meta-substitution (look for the distinct singlet-like signal of the proton between the alkyl group and the bromine).
Safety & Storage
-
Handling: Wear standard PPE. The compound is an alkyl bromide derivative and should be treated as a potential irritant.
-
Storage: Keep in a desiccator at -20°C. Moisture can lead to slow hydrolysis of the methyl ester over months.
References
-
Compound Specification: 3-Bromo-N-Boc-L-phenylalanine methyl ester (CAS 546115-43-9).[1][5] Advanced ChemBlocks. Link
-
Synthetic Methodology: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational reference for the coupling protocol). Link
-
Orthogonal Protection: Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[2] Chemical Reviews, 109(6), 2455–2504. (Reference for Boc/Ester stability profiles). Link
-
Physical Properties: N-Boc-3-bromo-L-phenylalanine methyl ester MSDS. Fluorochem.[6][7] Link
Sources
- 1. 3-Bromo-N-Boc-L-phenylalanine methyl ester 95% | CAS: 546115-43-9 | AChemBlock [achemblock.com]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 3-Bromo-N-Boc-L-phenylalanine methyl ester, 100 mg, CAS No. 546115-43-9 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature - PMC [pmc.ncbi.nlm.nih.gov]
Molecular structure and weight of 3-Bromo-N-Boc-L-phenylalanine methyl ester
The following technical guide details the molecular architecture, synthesis, and application of 3-Bromo-N-Boc-L-phenylalanine methyl ester .
High-Fidelity Building Block for Peptidomimetics and Cross-Coupling Modules
Executive Summary
In the landscape of modern medicinal chemistry, 3-Bromo-N-Boc-L-phenylalanine methyl ester serves as a critical "chiral scaffold." Unlike standard amino acids, this molecule possesses three orthogonal reactive sites: the protected amine (Boc), the protected carboxyl (Methyl Ester), and the aryl bromide. This tri-functional nature allows researchers to utilize it as a pivot point in divergent synthesis—specifically for Suzuki-Miyaura cross-coupling reactions to generate biaryl alanine derivatives, which are highly privileged structures in protease inhibitors and GPCR ligands.
This guide provides a rigorous breakdown of its physicochemical properties, a validated synthetic workflow, and quality control parameters.
Molecular Architecture & Physicochemical Properties
The utility of this compound lies in its precise stereochemistry and the "meta" positioning of the bromine atom, which offers a distinct vector for structure-activity relationship (SAR) exploration compared to the more common para-substituted analogs.
Core Identity Data[1]
| Parameter | Technical Specification |
| IUPAC Name | Methyl (2S)-3-(3-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
| Common Name | 3-Bromo-N-Boc-L-phenylalanine methyl ester |
| CAS Number | 546115-43-9 |
| Molecular Formula | C₁₅H₂₀BrNO₄ |
| Stereochemistry | L-isomer (2S configuration) |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in H₂O |
Molecular Weight Analysis
Accurate mass spectrometry requires distinguishing between the isotopic contributions of Bromine (⁷⁹Br and ⁸¹Br), which exist in a near 1:1 ratio.
| Isotope Calculation | Mass (Da) | Abundance | Note |
| Average Molecular Weight | 358.23 g/mol | N/A | Used for stoichiometry |
| Monoisotopic Mass (⁷⁹Br) | 357.0576 | ~50.7% | Primary MS Peak [M+H]⁺ |
| Monoisotopic Mass (⁸¹Br) | 359.0555 | ~49.3% | Secondary MS Peak [M+2+H]⁺ |
Critical Insight: In Mass Spectrometry (ESI+), look for the characteristic 1:1 doublet split separated by 2 mass units (m/z 358/360 for [M+H]⁺ or 380/382 for [M+Na]⁺). Absence of this pattern indicates dehalogenation or contamination.
Synthetic Methodology & Protocol
While this compound is commercially available, in-house synthesis is often required to ensure enantiomeric purity or to scale up from the parent amino acid. The following protocol utilizes a "Protection-First" strategy to minimize racemization risk, followed by mild alkylation.
Reaction Pathway Diagram
Figure 1: Two-step synthesis maximizing enantiomeric retention. The base-mediated alkylation (Step 2) is preferred over acid-catalyzed esterification for N-Boc derivatives to prevent acid-labile Boc removal.
Detailed Experimental Protocol
Step 1: N-Boc Protection [1]
-
Dissolution: Suspend 3-Bromo-L-phenylalanine (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.
-
Basification: Add 1M NaOH (1.1 eq) to solubilize the amino acid. Cool to 0°C.[2][3]
-
Addition: Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dropwise.
-
Reaction: Stir at room temperature (RT) for 12 hours. Monitor by TLC (ninhydrin stain will show loss of free amine).
-
Workup: Acidify carefully with 1M KHSO₄ to pH ~2-3. Extract with Ethyl Acetate (EtOAc).[3] Dry over Na₂SO₄ and concentrate to yield N-Boc-3-bromo-L-phenylalanine.
Step 2: Methyl Esterification (Alkylation Method)
-
Setup: Dissolve the intermediate N-Boc acid (1.0 eq) in anhydrous DMF (0.2 M concentration).
-
Base: Add anhydrous K₂CO₃ (1.5 eq) and cool to 0°C.
-
Alkylation: Add Methyl Iodide (MeI, 1.2 eq) dropwise. Caution: MeI is toxic.
-
Completion: Stir for 4 hours at RT.
-
Purification: Dilute with water and extract with EtOAc. Wash organic layer with brine (3x) to remove DMF. Flash chromatography (Hexane/EtOAc) yields the pure methyl ester.
Structural Validation (Quality Control)
To validate the identity of the synthesized or purchased material, compare analytical data against these standard values.
Proton NMR (¹H NMR, 400 MHz, CDCl₃)
-
δ 7.45 – 7.10 (m, 4H): Aromatic protons. The meta-substitution pattern typically results in a complex multiplet, but look for the deshielded proton adjacent to the Br and the alkyl chain.
-
δ 5.05 (br d, 1H): NH proton (Boc amide), exchangeable with D₂O.
-
δ 4.60 (m, 1H): α-Proton (Chiral center).
-
δ 3.72 (s, 3H): Methyl ester (-OCH₃). Diagnostic singlet.
-
δ 3.15 – 3.00 (m, 2H): β-Protons (Benzylic -CH₂-).
-
δ 1.42 (s, 9H): Boc group (-C(CH₃)₃). Diagnostic strong singlet.
Carbon NMR (¹³C NMR, 100 MHz, CDCl₃)
-
Carbonyls: ~172.0 ppm (Ester), ~155.0 ppm (Carbamate).
-
Aromatic: ~122.5 ppm (C-Br), 130-138 ppm (other Ar-C).
-
Aliphatic: ~80.0 ppm (Boc quaternary C), ~53.5 ppm (α-C), ~52.3 ppm (OCH₃), ~38.0 ppm (β-C), ~28.3 ppm (Boc CH₃).
Strategic Utility in Drug Discovery[5][6]
The 3-Bromo-N-Boc-L-phenylalanine methyl ester is not merely an intermediate; it is a divergent node . The orthogonality of its functional groups allows for sequential modification.
Functionalization Logic
Figure 2: Orthogonal reactivity map. The Bromine handle allows late-stage diversification via Palladium-catalyzed cross-coupling without disturbing the stereocenter.
Key Applications
-
Biaryl Mimetics: The Suzuki coupling of the bromine handle with aryl boronic acids creates biphenyl-alanine derivatives. These are crucial for extending the hydrophobic reach of a ligand into deep protein pockets (e.g., in HIV protease or HCV NS3/4A protease inhibitors).
-
Stapled Peptides: The bromine can be converted to an alkene (via Heck reaction) or an alkyne (via Sonogashira) to facilitate ring-closing metathesis or click chemistry for peptide stapling.
-
PET Imaging: The bromine atom can be substituted with radioisotopes (e.g., ¹⁸F via halogen exchange) for Positron Emission Tomography tracers.[4]
References
-
Fluorochem. (2024). Product Specification: 3-Bromo-N-Boc-L-phenylalanine methyl ester. Retrieved from
-
AchemBlock. (2024). Molecular Data Sheet: CAS 546115-43-9.[5] Retrieved from
-
Royal Society of Chemistry. (2014). A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters. RSC Advances. Retrieved from
-
BenchChem. (2025).[6][7] Synthesis and Purification of 3-Bromo-DL-phenylalanine. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2762259 (3-Bromo-L-phenylalanine). Retrieved from
Sources
- 1. clearsynth.com [clearsynth.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. rsc.org [rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. 3-Bromo-N-Boc-L-phenylalanine methyl ester 95% | CAS: 546115-43-9 | AChemBlock [achemblock.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: Solubility Profiles and Handling of N-Boc Protected Brominated Phenylalanine Esters
Topic: Solubility Data and Handling Protocols for N-Boc Protected Brominated Phenylalanine Esters Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Process Engineers
Executive Summary & Molecular Architecture
N-Boc protected brominated phenylalanine esters (e.g., N-(tert-Butoxycarbonyl)-4-bromo-L-phenylalanine methyl ester) represent a critical class of chiral building blocks. They serve as pivotal intermediates in the synthesis of peptidomimetics and are frequent electrophilic partners in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira).
Understanding the solubility profile of these compounds is not merely a matter of convenience but a prerequisite for:
-
Reaction Kinetics: Homogeneity in cross-coupling requires specific polar aprotic solvents.
-
Purification Efficiency: The "greasy" nature of the Boc/Ester combination dictates specific solvent gradients for chromatography and anti-solvent pairs for crystallization.
-
Storage Stability: Avoiding hydrolysis and acid-catalyzed deprotection.
Molecular Drivers of Solubility
The solubility behavior is governed by three structural domains:
-
The Lipophilic Cap (N-Boc): The tert-butyl group significantly increases logP, reducing water solubility and enhancing solubility in chlorinated and ethereal solvents.
-
The Aryl Halide (Bromophenyl): The heavy bromine atom adds lipophilicity and van der Waals surface area, making the molecule soluble in aromatic solvents (toluene) but reducing solubility in highly polar protic solvents.
-
The C-Terminus (Ester): unlike the free acid precursor, the methyl/ethyl ester removes the hydrogen-bond donor/acceptor capability of the carboxylic acid, rendering the molecule effectively insoluble in aqueous buffers and highly soluble in organic solvents.
Solubility Data Matrix
The following data aggregates empirical observations and standard synthetic protocols. These compounds exhibit a "Lipophilic-Polar" profile—soluble in polar organics, insoluble in non-polar hydrocarbons and water.
Table 1: Solubility Profile at 25°C
| Solvent Class | Specific Solvent | Solubility Rating | Primary Application | Notes |
| Chlorinated | Dichloromethane (DCM) | High (>100 mg/mL) | Synthesis, HPLC Injection | Excellent for initial dissolution; evaporates easily. |
| Chloroform ( | High | NMR, Extraction | Standard NMR solvent ( | |
| Polar Aprotic | DMF / NMP | Very High | Cross-Coupling Reactions | Preferred for Suzuki/Heck couplings due to high boiling point. |
| DMSO | High | Biological Assays, Stock Solns | Hygroscopic; ensure dryness to prevent ester hydrolysis. | |
| Tetrahydrofuran (THF) | High | Reduction, Grignard reactions | Good general solvent; ensure peroxide-free. | |
| Esters/Ketones | Ethyl Acetate (EtOAc) | High | Extraction, Crystallization | The "Good" solvent in crystallization pairs.[1] |
| Acetone | High | Cleaning, Rapid dissolution | Avoid if using basic amines (potential Schiff base formation). | |
| Alcohols | Methanol / Ethanol | Moderate | Hydrogenation, Deprotection | Solubility increases significantly with heat. |
| Hydrocarbons | Hexanes / Pentane | Insoluble | Precipitation (Anti-Solvent) | Used to crash out the product from EtOAc or DCM. |
| Aqueous | Water / Buffers | Insoluble | Washing (Work-up) | The product will partition entirely into the organic phase. |
Experimental Protocols & Workflows
Self-Validating Dissolution Protocol (Stock Solutions)
Objective: Prepare a stable stock solution for biological assay or reaction injection. Context: Incomplete dissolution leads to variable stoichiometry in coupling reactions.
-
Weighing: Weigh the target mass of N-Boc-4-Br-Phe-OMe into a glass vial.
-
Solvent Addition: Add DMSO or DMF (dried over 4Å molecular sieves).
-
Sonication: Sonicate for 30–60 seconds.
-
Validation Check: Hold the vial against a light source. The solution must be free of Schlieren lines (wavy optical distortions) and particulates.
-
-
Filtration (Optional): For HPLC/biological use, pass through a 0.22 µm PTFE filter (Nylon filters may bind proteins but are generally safe for small molecules; avoid cellulose acetate if using DMSO).
Purification Strategy: The "Good/Bad" Solvent System
Because these esters are low-melting solids or viscous oils, recrystallization is often superior to column chromatography for scale-up.
Protocol: Recrystallization from EtOAc/Hexanes
-
Dissolution: Dissolve crude material in the minimum amount of hot Ethyl Acetate (approx. 50-60°C).
-
Seeding: If available, add a seed crystal. If not, scratch the inner glass surface.
-
Precipitation: Add Hexanes (or Heptane) dropwise to the hot solution until a persistent cloudiness (turbidity) is observed.
-
Re-solvation: Add a few drops of EtOAc to just clear the solution.[2]
-
Cooling: Allow to cool to Room Temp (RT) slowly, then place in a fridge (4°C).
-
Validation Check: If an oil forms ("oiling out"), re-heat and add slightly more EtOAc, or switch to a DCM/Hexane system.
-
Visualizing the Workflow
The following diagrams illustrate the decision logic for solvent selection and the purification workflow.
Diagram 1: Solvent Selection Decision Tree
This logic ensures the integrity of the Boc group (acid sensitive) and the Ester group (base/nucleophile sensitive).
Caption: Decision logic for solvent selection based on intended application, prioritizing chemical stability and solubility.
Diagram 2: Purification & Isolation Workflow
This workflow highlights the critical solubility checkpoints during isolation.
Caption: Step-by-step isolation workflow utilizing differential solubility in aqueous and organic phases.
Critical Handling Notes (Scientific Integrity)
Acid Sensitivity (The Boc Group)
-
Risk: Exposure to strong acids (TFA, HCl) or acidic solvents (unbuffered
that has degraded) will cleave the Boc group, yielding the free amine salt. -
Mitigation: Store CDCl3 over potassium carbonate or silver foil. Avoid heating in acidic media.
Base Sensitivity (The Ester & Bromine)
-
Risk: Strong bases (NaOH, LiOH) will hydrolyze the ester to the carboxylic acid.
-
Risk: Lithium-Halogen exchange can occur if treated with alkyl lithiums (e.g., n-BuLi) if the intention is not to react at the bromine.
-
Mitigation: Use mild bases (Carbonates, Phosphates) for cross-coupling reactions.
Storage[4][5]
-
State: Solid powder is stable at 4°C.
-
Solution: DMSO stock solutions should be kept frozen (-20°C) and protected from moisture to prevent slow hydrolysis of the ester.
References
-
ChemicalBook. (2025). (S)-N-BOC-4-Bromophenylalanine Physical Properties and Solubility Data. Retrieved from
-
Thermo Fisher Scientific. (2025). N-Boc-4-bromo-L-phenylalanine Product Specifications and Safety Data Sheet. Retrieved from
-
BenchChem. (2025). Purification of Boc-Protected Amino Acids by Recrystallization: Technical Support Guide. Retrieved from
-
Organic Syntheses. (1988).[3] Preparation of N-tert-Butoxycarbonyl-L-phenylalanine (General Boc-Protection Protocol). Org. Synth. Coll. Vol. 6, p.203. Retrieved from
-
PubChem. (2025).[4][5] 4-Bromo-L-phenylalanine Compound Summary and Physical Properties. National Library of Medicine. Retrieved from
Sources
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 4-Bromo-L-phenylalanine | C9H10BrNO2 | CID 671214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-Boc-4-Methyl-L-phenylalanine | C15H21NO4 | CID 2761472 - PubChem [pubchem.ncbi.nlm.nih.gov]
Strategic Utilization of 3-Bromo-N-Boc-L-phenylalanine methyl ester in Peptidomimetic Design
[1]
Executive Summary
In the landscape of modern drug discovery, the transition from native peptides to peptidomimetics is driven by the need for enhanced metabolic stability, membrane permeability, and receptor selectivity. 3-Bromo-N-Boc-L-phenylalanine methyl ester (CAS: 546115-43-9) serves as a "privileged scaffold" in this domain.[1] Its utility stems from its unique tri-functional orthogonality: an acid-labile amine protection (Boc ), a base-labile carboxyl protection (Methyl Ester ), and a transition-metal-reactive halogen handle (3-Bromo ).[1]
This guide details the technical application of this building block, specifically focusing on Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura) to generate non-natural amino acid libraries and structurally constrained macrocycles.[1]
Chemical Profile: The Tri-Functional Scaffold
The structural integrity of this molecule allows for precise, sequential modification. Unlike native phenylalanine, the meta-bromine substituent provides a vector for expanding the side chain into unexplored regions of a binding pocket, often yielding higher affinity interactions than para-substituted analogs due to the unique dihedral angles induced by meta-substitution.[1]
physicochemical Properties
| Property | Value | Relevance to Protocol |
| Formula | C₁₅H₂₀BrNO₄ | Core scaffold |
| MW | 358.23 g/mol | Calculation of equivalents |
| Chirality | L-Isomer (S) | Critical for biological recognition; risk of racemization during coupling must be managed.[1] |
| Solubility | DCM, MeOH, DMF | Compatible with standard organic synthesis and cross-coupling solvents. |
| Reactive Handle | Aryl Bromide (C-Br) | Precursor for Pd-catalyzed oxidative addition.[1] |
Functional Orthogonality
The molecule is designed for divergent synthesis . The diagram below illustrates the reactive zones and their specific utility.
Figure 1: Functional zone analysis of the 3-Bromo-N-Boc-L-phenylalanine methyl ester scaffold.
Mechanism of Action: Palladium-Catalyzed Diversification
The primary utility of this scaffold is in Suzuki-Miyaura Cross-Coupling .[1][2] The bromine atom undergoes oxidative addition with a Palladium(0) catalyst, followed by transmetallation with an aryl- or alkyl-boronic acid, and finally reductive elimination to form a new C-C bond.[1]
Why this scaffold?
-
Late-Stage Diversification: The methyl ester and Boc groups remain stable under standard Suzuki conditions (mild base, aqueous/organic solvent mix), allowing the user to modify the side chain before peptide assembly or on a linear peptide precursor.
-
Biaryl Formation: It enables the synthesis of Biarylalanine derivatives.[3] These bulky, hydrophobic residues are critical for disrupting protein-protein interactions (PPIs) where flat, aromatic interfaces are common.[1]
Figure 2: Catalytic cycle for the modification of the brominated scaffold via Suzuki-Miyaura coupling.
Experimental Protocol: Solution-Phase Suzuki Coupling
Objective: Synthesis of a library of 3-aryl-phenylalanine derivatives. Scale: 1.0 mmol.
Reagents
-
Substrate: 3-Bromo-N-Boc-L-phenylalanine methyl ester (1.0 equiv).
-
Coupling Partner: Aryl boronic acid (1.2 – 1.5 equiv).
-
Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for sterically hindered substrates).[1]
-
Base: Na₂CO₃ or K₃PO₄ (2.0 equiv).
-
Solvent: Toluene:Ethanol:Water (2:1:[1]1) or DME:Water (4:1).[1] Note: Water is essential for the boronate activation.
Step-by-Step Methodology
-
Degassing (Critical): Dissolve the amino acid ester and aryl boronic acid in the solvent mixture. Sparge with Argon or Nitrogen for 15 minutes to remove dissolved oxygen. Oxygen poisoning of the Pd catalyst is the #1 cause of failure.
-
Catalyst Addition: Add the Pd catalyst and base under a positive pressure of inert gas.
-
Reaction: Heat the mixture to 80–90°C for 4–12 hours. Monitor by TLC (Hexane:EtOAc) or LC-MS.[1]
-
Checkpoint: The starting material (Bromide) should disappear. If conversion stalls, add 2 mol% fresh catalyst.
-
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate.[2] Wash with water (x2) and brine (x1). Dry over Na₂SO₄.[2]
-
Purification: Flash column chromatography.
-
Yield Expectation: 75–90%.
-
-
Racemization Check: Analyze the product via Chiral HPLC to ensure the L-configuration is retained. Mild bases like Na₂CO₃ typically minimize racemization compared to stronger bases.
Advanced Application: Macrocyclization (The "Staple")
Beyond simple substitution, this scaffold is pivotal in creating macrocyclic peptides . By incorporating a boronic acid-containing amino acid (e.g., 4-borono-phenylalanine) elsewhere in a peptide sequence, the 3-bromo-phenylalanine moiety can serve as the closing point for a "biaryl staple."[1]
Strategy: Intramolecular Cross-Coupling
This technique mimics natural products like Complestatin or Vancomycin , which contain rigid biaryl ether or biaryl linkages.
Workflow:
-
Linear Assembly: Synthesize the linear peptide containing the 3-Bromo-Phe and the Borono-Phe.[1]
-
Cyclization: Perform the Suzuki coupling in dilute conditions (< 1 mM) to favor intramolecular cyclization over intermolecular polymerization.
-
Result: A rigidified peptide loop that locks the bioactive conformation, reducing the entropy penalty of binding.
Figure 3: Logic flow for converting linear precursors into biaryl-stapled macrocycles.
References
-
MDPI Catalysts. The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization. Catalysts 2017, 7(3), 74. Available at: [Link][3]
-
Journal of Organic Chemistry. Synthesis of Fmoc-Protected Arylphenylalanines via Nonaqueous Suzuki-Miyaura Cross-Coupling. J. Org. Chem. 2016.[3] Available at: [Link]
-
KAUST Repository. Applications of biaryl cyclization in the synthesis of cyclic enkephalin analogs. Available at: [Link][1]
Navigating the Lability: A Guide to the Stability of Methyl Ester Protecting Groups in Brominated Amino Acids
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of peptide synthesis and drug development, the judicious use of protecting groups is paramount. Among these, the methyl ester stands out for its simplicity and utility in masking the carboxylic acid moiety of amino acids. Its small size and straightforward installation make it an attractive choice. However, the introduction of a bromine atom onto the amino acid scaffold—a common strategy to modulate pharmacological properties—presents a unique set of challenges to the stability of this seemingly simple protecting group. This guide provides an in-depth exploration of the stability of methyl ester protecting groups in brominated amino acids, offering field-proven insights and actionable protocols to navigate the complexities of their use.
Core Principles: The Electronic Influence of Bromine
The stability of a methyl ester is fundamentally dictated by the electrophilicity of the carbonyl carbon. The presence of a bromine atom, an electron-withdrawing group, can significantly influence this electrophilicity through inductive effects. The position of the bromine atom on the amino acid skeleton determines the magnitude of this influence.
-
α-Bromination: A bromine atom on the α-carbon will have the most pronounced effect, significantly increasing the electrophilicity of the ester carbonyl and rendering it more susceptible to nucleophilic attack.
-
Side-Chain Bromination: Bromination on the side chain will have a more moderate, distance-dependent effect.
-
Aromatic Ring Bromination: For amino acids with aromatic side chains, such as phenylalanine or tyrosine, bromination of the ring will have a noticeable, albeit less direct, impact on the ester's reactivity.
Caption: Electronic effects of bromine on methyl ester stability.
Stability Profile of Methyl Esters in Brominated Amino Acids
The stability of the methyl ester protecting group is highly dependent on the reaction conditions. The presence of bromine can alter the expected outcome, necessitating a careful choice of deprotection strategy.
Basic Conditions (Saponification)
Saponification, the hydrolysis of an ester using a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), is a common method for deprotection. The reaction proceeds via nucleophilic acyl substitution, and the rate is highly sensitive to the electrophilicity of the carbonyl carbon.
-
For non-brominated amino acids: Saponification of methyl esters is a reliable method.
-
For brominated amino acids: The electron-withdrawing nature of bromine accelerates saponification. This can be advantageous for achieving rapid deprotection, but it also increases the risk of side reactions, particularly if other base-labile groups are present. Racemization at the α-carbon can also be a concern under basic conditions, especially with prolonged reaction times or stronger bases.
Acidic Conditions
Acid-catalyzed hydrolysis of methyl esters is generally slower than base-catalyzed hydrolysis and often requires harsh conditions (e.g., strong acid and heat), which can lead to undesired side reactions.
-
For non-brominated amino acids: This method is less frequently used due to its harshness.
-
For brominated amino acids: The risk of debromination, particularly from brominated aromatic side chains, is a significant concern under strong acidic conditions.
Enzymatic Cleavage
Enzymatic methods, employing lipases or esterases, offer a high degree of selectivity and operate under mild conditions (neutral pH, room temperature). This can be particularly advantageous for complex molecules with multiple sensitive functional groups.
-
For brominated amino acids: Enzymatic cleavage can be an excellent strategy to avoid the harsh conditions of chemical hydrolysis, thus preserving the integrity of the bromine substituent and minimizing racemization.
Table 1: Summary of Methyl Ester Stability in Brominated Amino Acids
| Condition | Reagents | Impact of Bromination | Potential Side Reactions |
| Basic | LiOH, NaOH, K2CO3 in H2O/solvent | Accelerated cleavage | Racemization, debromination (less common) |
| Acidic | HCl, H2SO4, TFA in H2O/solvent | Moderate cleavage, risk of side reactions | Debromination, degradation of acid-sensitive groups |
| Enzymatic | Lipase, Esterase in buffer | Substrate-dependent, generally high selectivity | Potential for low enzyme activity with sterically hindered substrates |
Strategic Cleavage Protocols
The choice of cleavage protocol must be a self-validating system, considering the position of the bromine and the overall stability of the amino acid derivative.
Protocol 1: Mild Saponification for Brominated Amino Acid Methyl Esters
This protocol is designed to minimize racemization and other side reactions.
-
Dissolution: Dissolve the brominated amino acid methyl ester in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Cooling: Cool the solution to 0 °C in an ice bath. This is a critical step to control the reaction rate and minimize epimerization.
-
Base Addition: Add a solution of lithium hydroxide (LiOH) monohydrate (1.05 equivalents) in water dropwise over 15-20 minutes. The slow addition prevents localized high concentrations of base.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Once the reaction is complete (typically 1-3 hours), quench the reaction by adding a mild acid, such as 1 M citric acid, until the pH is ~5-6.
-
Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization as needed.
Protocol 2: Enzymatic Hydrolysis of Brominated Amino Acid Methyl Esters
This protocol offers a highly selective and mild alternative to chemical hydrolysis.
-
Buffer Preparation: Prepare a phosphate buffer solution (e.g., 0.1 M, pH 7.2).
-
Substrate Dissolution: Dissolve the brominated amino acid methyl ester in a minimal amount of a water-miscible co-solvent, such as dimethyl sulfoxide (DMSO) or ethanol, and then dilute with the phosphate buffer.
-
Enzyme Addition: Add a suitable lipase or esterase (e.g., Candida antarctica lipase B). The optimal enzyme and its concentration should be determined empirically.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30-37 °C) with gentle agitation.
-
Monitoring: Monitor the reaction progress by HPLC or LC-MS.
-
Work-up: Once the reaction is complete, the enzyme can be removed by filtration or centrifugation. The product can then be isolated by extraction or by acidifying the aqueous solution and collecting the precipitated product.
Caption: Decision workflow for selecting a cleavage method.
Troubleshooting and Mechanistic Considerations
-
Incomplete Deprotection: If saponification is incomplete, consider increasing the reaction time or temperature slightly. However, be mindful of the increased risk of side reactions. Alternatively, a different solvent system that improves the solubility of the substrate may be beneficial.
-
Debromination: This is a more significant risk under harsh acidic or basic conditions, particularly with aryl bromides. If debromination is observed, switching to a milder deprotection method, such as enzymatic cleavage, is recommended.
-
Racemization: The α-proton of amino acids is susceptible to epimerization under basic conditions. Using a milder base (e.g., LiOH instead of NaOH), lower temperatures, and shorter reaction times can mitigate this risk. The use of aprotic polar solvents can also help to reduce the rate of racemization.
Conclusion
The methyl ester protecting group, while simple, requires careful consideration when used with brominated amino acids. The electron-withdrawing nature of bromine accelerates basic hydrolysis but also increases the risk of side reactions. By understanding the underlying electronic effects and selecting a deprotection strategy that is tailored to the specific substrate, researchers can successfully navigate the challenges associated with these valuable synthetic intermediates. The protocols and insights provided in this guide offer a robust framework for the strategic use of methyl esters in the synthesis of brominated amino-acides for drug discovery and development.
References
-
Title: Protecting Groups in Organic Synthesis Source: Wiley URL: [Link]
-
Title: Greene's Protective Groups in Organic Synthesis Source: Wiley URL: [Link]
-
Title: Ester Saponification Source: Chemistry LibreTexts URL: [Link]
-
Title: Racemization Source: Wikipedia URL: [Link]
-
Title: Lipase Source: Wikipedia URL: [Link]
Technical Guide: Comparative Analysis of 3-Bromo vs. 4-Bromo N-Boc-L-Phenylalanine Methyl Ester
Executive Summary
In modern drug discovery—specifically within peptidomimetics and proteolysis-targeting chimeras (PROTACs)—halogenated phenylalanine derivatives serve as critical orthogonal handles. While 3-bromo (meta) and 4-bromo (para) N-Boc-L-phenylalanine methyl esters share identical molecular weights and protection schemes, they are topologically distinct building blocks.
The 4-bromo isomer acts as a linear extender, projecting substituents 180° from the peptide backbone, ideal for deep-pocket penetration. Conversely, the 3-bromo isomer introduces a 120° vector, often inducing turn conformations or accessing side-pockets in Structure-Activity Relationship (SAR) studies. This guide delineates their physicochemical differences, synthesis, and strategic application in cross-coupling workflows.
Structural & Electronic Divergence
The primary distinction between these isomers lies in their substitution vectors and resulting Nuclear Magnetic Resonance (NMR) signatures.
Geometric Vectors
-
4-Bromo (Para): The C-Br bond is coaxial with the C1-C4 axis of the phenyl ring. Functionalization at this position extends the molecule's length without significantly altering its width, maintaining a high aspect ratio.
-
3-Bromo (Meta): The C-Br bond projects at a 120° angle relative to the alanine side chain. This creates a "kink," increasing the molecule's hydrodynamic radius and effective width.
NMR Fingerprinting (Identification)
Distinguishing these isomers via
| Feature | 4-Bromo (Para) Isomer | 3-Bromo (Meta) Isomer |
| Symmetry | High ( | Low ( |
| Aromatic Region | AA'BB' System: Typically appears as two distinct doublets (approx. 2H each) with ortho coupling ( | ABCD System: Complex pattern. Key diagnostic is the isolated singlet-like triplet (t) for the proton between the alkyl group and Br (C2-H). |
| Shift Dispersion | Narrow dispersion between aromatic protons. | Wide dispersion due to distinct electronic environments. |
Synthetic Protocols
Both isomers are synthesized via a standard two-step sequence: esterification of the carboxylic acid followed by amine protection. The chemistry is identical, but the starting materials differ.
Synthesis Workflow
The following diagram illustrates the self-validating workflow for generating these intermediates.
Detailed Methodology
Step 1: Methyl Ester Formation
-
Suspend 10.0 g of the specific Bromo-L-phenylalanine isomer in 100 mL anhydrous methanol.
-
Cool to 0°C using an ice bath. Causality: Exothermic reaction; cooling prevents racemization.
-
Add thionyl chloride (SOCl
, 2.5 equiv) dropwise. -
Reflux for 4–6 hours. Monitor by TLC (System: MeOH/DCM 1:9).
-
Concentrate in vacuo to yield the methyl ester hydrochloride salt.
Step 2: N-Boc Protection
-
Resuspend the salt in DCM (10 mL/g).
-
Add Triethylamine (TEA, 3.0 equiv) to neutralize the HCl salt and liberate the free amine.
-
Add Di-tert-butyl dicarbonate (Boc
O, 1.1 equiv) at 0°C. -
Stir at Room Temperature (RT) for 12 hours.
-
Wash with 1M KHSO
(removes unreacted amine), sat. NaHCO (removes by-products), and brine.[1] -
Dry over Na
SO and concentrate.
Self-Validation Point: Check optical rotation. Significant deviation from literature values (
Reactivity Profile: Cross-Coupling
The primary utility of these molecules is as substrates for Palladium-catalyzed cross-coupling (Suzuki-Miyaura).
Comparative Reactivity[2][3][4]
-
4-Bromo (Para): Generally exhibits higher reaction rates . The bromine is sterically exposed, allowing easy oxidative addition by the Pd(0) catalyst. It is less sensitive to the bulk of the phosphine ligand.
-
3-Bromo (Meta): Slightly slower kinetics due to steric crowding from the peptide backbone (
-carbon side chain).-
Optimization: When coupling 3-bromo derivatives with bulky boronic acids, use sterically demanding but electron-rich ligands (e.g., SPhos, XPhos) to facilitate the catalytic cycle.
-
Medicinal Chemistry Applications
The choice between 3-bromo and 4-bromo is rarely arbitrary; it is a topological decision.
Topological Exploration (SAR)
-
4-Bromo: Used to extend a pharmacophore to reach a distal sub-pocket. Common in kinase inhibitors where the inhibitor must traverse a narrow gatekeeper region.
-
3-Bromo: Used to induce a "turn" or explore width. In helical peptides, a substituent at the meta position can interact with residues
or , stabilizing the helix, whereas para points away into solvent.
Decision Logic
The following decision tree assists in selecting the correct isomer for SAR studies.
References
-
BenchChem Technical Support. (2025).[2][3][4] Application Notes and Protocols: 3-Bromo-DL-phenylalanine as a Versatile Building Block in Drug Discovery. BenchChem. Link
-
RSC Advances. (2024). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids. Royal Society of Chemistry. Link
-
National Institutes of Health (NIH). (2018). Facile synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction. PubMed Central. Link
-
Chem-Impex. (2025). 3-Bromo-L-phenylalanine Product Data. Chem-Impex International. Link
-
MedChemExpress. (2025). N-Boc-L-phenylalanine methyl ester Product Information. MedChemExpress. Link
Sources
Literature review on unnatural amino acids containing aryl bromides
The Aryl Bromide Motif in Protein Engineering: From Genetic Encoding to Bio-orthogonal Ligation
The Strategic Value of the Aryl Bromide Handle
In the landscape of non-canonical amino acids (ncAAs), the aryl bromide motif—most commonly exemplified by p-bromophenylalanine (_p_BrPhe) —occupies a unique "privileged" chemical space. Unlike simple steric variants or fluorescent probes, the bromine atom serves a dual function as both a reactive chemical handle and a biophysical probe .
For the drug development professional, _p_BrPhe is not merely a structural analogue of phenylalanine; it is a latent gateway to late-stage diversification. Its strategic value rests on three pillars:
-
Bio-orthogonal Reactivity: The C–Br bond is sufficiently stable to survive cellular translation and purification but reactive enough to undergo Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Mizoroki-Heck) under aqueous conditions. This allows for the post-translational installation of complex pharmacophores, fluorophores, or PEG chains that cannot be genetically encoded directly.
-
Anomalous Scattering: Bromine possesses a K-absorption edge at 13.47 keV (0.92 Å), making it an ideal heavy atom for experimental phasing in X-ray crystallography (SAD/MAD), often superior to selenomethionine due to higher stability and site-specific placement.
-
Probing Electronic Effects: The electron-withdrawing nature of the bromine (Hammett constant
) allows researchers to probe electrostatic contributions to receptor binding or enzyme catalysis without altering steric bulk significantly compared to a methyl group.
Genetic Encoding Systems: The MjTyrRS Machinery
To incorporate aryl bromides into proteins, we utilize Genetic Code Expansion (GCE) . This relies on an "orthogonal" pair: a tRNA/synthetase set that does not cross-react with the host organism's endogenous machinery.[1][2]
The Orthogonal Pair
For E. coli expression, the gold standard is the derived Methanocaldococcus jannaschii tyrosyl-tRNA synthetase (MjTyrRS) and its cognate amber suppressor tRNA (
Mechanism of Orthogonality:
-
The MjTyrRS does not aminoacylate E. coli tRNAs.
-
The
is not recognized by E. coli synthetases. -
The pair functions independently to charge _p_BrPhe onto the suppressor tRNA, which then decodes the UAG (Amber) stop codon inserted into the gene of interest (GOI).
Active Site Engineering
The wild-type MjTyrRS recognizes Tyrosine. To accept _p_BrPhe, the active site must be reshaped to accommodate the hydrophobic, bulky bromine and reject the hydrophilic hydroxyl of tyrosine.
Representative Mutations for _p_BrPhe Specificity: A common high-efficiency clone (often denoted as pBrPheRS) typically includes mutations at residues 32, 158, 159, 162, and 167.
| Residue (WT) | Mutation | Mechanistic Rationale |
| Tyr 32 | Leu | Removes the polar OH group that H-bonds to the substrate tyrosine; increases hydrophobicity. |
| Asp 158 | Pro/Gly | Critical: Removes the aspartate that H-bonds to the tyrosine hydroxyl. The Pro mutation also alters helix geometry to expand the pocket. |
| Ile 159 | Leu | Slight steric adjustment to fit the larger aryl ring. |
| Leu 162 | Gln/Ser | Reshapes the binding pocket wall. |
| Ala 167 | Val | Optimizes packing against the phenyl ring. |
Expert Insight: The Asp158 mutation is the "gatekeeper." Without mutating this residue, the synthetase will retain high affinity for Tyrosine, leading to background incorporation of the natural amino acid (low fidelity).
GCE Workflow Diagram
Caption: Logical flow of Genetic Code Expansion (GCE) for incorporating p-BrPhe in E. coli.
Bio-orthogonal Derivatization: Suzuki-Miyaura Coupling[3]
Once the protein containing _p_BrPhe is purified, the bromine handle serves as the electrophile for Palladium-catalyzed cross-coupling with boronic acids.
The Challenge: "The Protein Problem"
Traditional organic Suzuki couplings use organic solvents, high temperatures, and phosphine ligands. These denature proteins. Furthermore, sulfur atoms (Cys, Met) in proteins poison Pd catalysts.
The Solution: Water-Soluble, Bulky Ligands
To achieve coupling on protein surfaces, we use specific ligand classes that shield the Pd center from sulfur poisoning and maintain solubility in aqueous buffer.
Key Ligands:
-
sSPhos (Sulfonated SPhos): A water-soluble variant of Buchwald's SPhos. Highly active for aryl chlorides/bromides.
-
ADHP (2-Amino-4,6-dihydroxypyrimidine): A phosphine-free ligand that forms a stable, water-soluble complex with Pd(OAc)2.[3]
Reaction Mechanism on Protein
The cycle follows the standard Pd(0)/Pd(II) pathway but is kinetically managed to outcompete non-specific adsorption to the protein surface.
Caption: Catalytic cycle of Suzuki-Miyaura coupling on a protein surface.
Experimental Protocols
Protocol A: Expression of Protein-Br
Objective: Incorporate p-BrPhe into GFP (Green Fluorescent Protein) at residue 151 (GFP-151-TAG).
-
Transformation: Co-transform E. coli BL21(DE3) with pEVOL-pBrPheRS (Chloramphenicol resistance) and pET-GFP-151TAG (Ampicillin resistance).
-
Inoculation: Grow overnight culture in LB + Chl/Amp. Dilute 1:100 into 50 mL 2xYT media.
-
Induction & Supplementation:
-
Grow at 37°C until OD600 reaches 0.5.[1]
-
Add p-bromophenylalanine (dissolved in minimal 1M NaOH or DMSO) to a final concentration of 1 mM .
-
Induce protein expression with 1 mM IPTG and 0.02% L-arabinose (to induce the synthetase).
-
-
Expression: Incubate at 30°C for 12–16 hours.
-
Purification: Pellet cells, lyse, and purify via Ni-NTA affinity chromatography (assuming His-tag).
-
Validation (Crucial Step): Analyze via ESI-MS.
-
Success Criteria: Observation of the characteristic isotopic pattern of Bromine (
: 50.7%, : 49.3%). The mass spectrum should show two peaks separated by 2 Da with nearly equal intensity.
-
Protocol B: On-Protein Suzuki-Miyaura Coupling
Objective: Conjugate a phenyl-boronic acid derivative to GFP-Br.
-
Buffer Exchange: Exchange GFP-Br into Reaction Buffer (50 mM Sodium Phosphate, pH 8.0). Avoid Tris or buffers with primary amines if possible, though Phosphate is safest.
-
Catalyst Preparation:
-
Mix Na2PdCl4 (or Pd(OAc)2) with sSPhos ligand in water at a 1:2 to 1:4 molar ratio. Incubate for 15 mins under Nitrogen (if possible) to form the active complex.
-
-
Reaction Setup:
-
Protein Conc: 50–100 µM.
-
Boronic Acid: 20–50 equivalents (excess is needed due to hydrolysis).
-
Catalyst Loading: 10–20 equivalents relative to protein.
-
-
Incubation: React at 37°C for 2–4 hours.
-
Quenching: Add excess DTT or 3-mercaptopropionic acid to scavenge Pd.
-
Purification: Remove small molecules via size-exclusion chromatography (e.g., PD-10 column).
Data Summary: Ligand Performance
| Ligand | Solubility | Protein Compatibility | Reaction Time | Notes |
| sSPhos | High (Water) | Excellent | 1-4 hrs | Best for sterically hindered substrates. |
| ADHP | High (Water) | Good | 2-6 hrs | Phosphine-free; cheaper; avoids oxidation issues. |
| TPPTS | High (Water) | Moderate | 6-12 hrs | Older generation; requires higher Pd loading. |
| Guanidines | High (Water) | Good | 1-2 hrs | Newer class; highly active in basic pH. |
Critical Considerations (Troubleshooting)
-
Debromination: During MALDI-TOF MS, the C-Br bond can be labile, leading to a signal corresponding to Phenylalanine (M-79/81). Solution: Use ESI-MS (softer ionization) or Trypsin digest followed by LC-MS/MS for validation.
-
Fidelity: If you see a peak corresponding to Tyr or Phe incorporation (wild-type mass), the synthetase is not specific enough or UAA concentration was too low. Solution: Increase pBrPhe to 2 mM or re-transform with a fresh pBrPheRS clone.
-
Palladium Removal: Pd can stick to His-tags. Solution: Wash the Ni-NTA column with buffer containing 10 mM imidazole + 5 mM EDTA after binding but before elution.
References
-
Chin, J. W., et al. (2002). "Addition of p-Azido-L-phenylalanine to the Genetic Code of Escherichia coli."[4][5] Journal of the American Chemical Society, 124(30), 9026–9027. [Link](Foundational work on MjTyrRS evolution)
-
Wang, L., & Schultz, P. G. (2004). "Expanding the Genetic Code." Angewandte Chemie International Edition, 44(1), 34–66. [Link](Comprehensive review of GCE methodology)
-
Spicer, C. D., & Davis, B. G. (2014). "Selective chemical protein modification." Nature Communications, 5, 4740. [Link](Details on Pd-mediated protein chemistry)
-
Chalker, J. M., et al. (2009). "A Convenient Catalyst for Aqueous and Protein Suzuki-Miyaura Cross-Coupling."[3] Journal of the American Chemical Society, 131(45), 16346–16347. [Link](Introduction of the ADHP ligand system)
-
Brustad, E., et al. (2008). "A Genetically Encoded Boronate-Containing Amino Acid."[5] Angewandte Chemie, 47(43), 8220–8223. [Link](Complementary partner for Suzuki coupling)
-
Dauter, Z., & Dauter, M. (2007). "Anomalous signal of solvent bromides for phasing of protein structures." Journal of Molecular Biology, 367(1), 267-274. [Link](Crystallographic applications of Bromine)
Sources
Technical Guide: Reactivity Profile and Strategic Application of meta-Bromo Amino Acid Scaffolds
This guide provides a comprehensive technical analysis of the reactivity profile of meta-bromo substituents within amino acid scaffolds, specifically focusing on meta-bromo-phenylalanine (m-Br-Phe) and its analogues.
Executive Summary
The incorporation of meta-bromo substituents into aromatic amino acids (e.g., m-bromo-phenylalanine) transforms a passive structural unit into a versatile, reactive handle for Late-Stage Functionalization (LSF). Unlike para-substituted analogues, which project vectors linearly away from the peptide backbone, meta-substituents offer a unique geometric vector (
Electronic and Steric Landscape
The "Meta" Advantage in SAR
While para-bromo-phenylalanine is kinetically more accessible due to lower steric hindrance, the meta-isomer provides critical advantages in drug design:
-
Vectorial Exploration: The meta-position directs substituents into regions of the binding pocket often inaccessible to para-vectors.
-
Halogen Bonding: The meta-Br atom can serve as a halogen bond donor (
-hole interaction) with backbone carbonyls or receptor residues, stabilizing specific secondary structures (e.g., -turns).
Reactivity Parameters (Hammett & Sterics)
The reactivity of the C-Br bond in oxidative addition with Palladium(0) is governed by the electron density of the arene.
-
Inductive Effect (-I): Bromine is electron-withdrawing. At the meta-position, it exerts a strong inductive effect without the competing resonance donation (+R) available at the ortho/para positions relative to the alanine side chain.
-
Oxidative Addition Rates: Generally, electron-deficient arenes undergo faster oxidative addition. However, for m-Br-Phe, the proximity to the bulky peptide backbone (steric shielding) can retard the rate of catalyst insertion compared to the para-isomer.
-
Implication: High-activity catalysts (e.g., Buchwald precatalysts) or elevated temperatures are often required for m-Br-Phe compared to p-I-Phe.
-
Chemoselectivity in Metal-Catalyzed Cross-Couplings[1]
The meta-bromo handle is chemically orthogonal to standard proteinogenic side chains (amines, alcohols, carboxylates) but requires specific conditions to prevent off-target chelation by the peptide backbone.
Suzuki-Miyaura Coupling
This is the gold standard for functionalizing m-Br-Phe.
-
Catalyst Selection: For unprotected peptides, water-soluble phosphine ligands (e.g., sSPhos , TXPTS ) or N-heterocyclic carbene (NHC) Pd complexes are essential to prevent catalyst deactivation by cysteine or histidine residues.
-
Base Sensitivity: Weak bases (
, ) are preferred over strong alkoxides to avoid epimerization of the -carbon.
Sonogashira & Buchwald-Hartwig
-
Sonogashira: Effective for installing rigid alkyne linkers. Copper-free variants are recommended to avoid Cu-mediated oxidative damage to the peptide.
-
Buchwald-Hartwig: Challenging on peptides due to competitive binding of the Pd-catalyst to backbone amides. Requires bulky biarylphosphine ligands (e.g., BrettPhos ) to enforce reductive elimination.
Orthogonality in Peptide Synthesis (SPPS)
The Ar-Br bond is remarkably stable under standard SPPS conditions, acting as a "sleeping" handle.
| Condition | Reagent | Stability of m-Br-Phe | Notes |
| Fmoc Removal | 20% Piperidine/DMF | Stable | No degradation observed. |
| Coupling | DIC/Oxyma or HATU | Stable | No interference with activation. |
| Cleavage | 95% TFA / Scavengers | Stable | Resistant to acidolysis. |
| Hydrogenolysis | Unstable | Critical Risk: Ar-Br will reduce to Ar-H. |
Experimental Protocols
Protocol: On-Resin Suzuki-Miyaura Coupling of m-Br-Phe
This protocol allows for the modification of the peptide before cleavage, ideal for installing hydrophobic groups that might complicate purification later.
Reagents:
-
Resin-bound peptide containing m-Br-Phe (0.1 mmol scale).
-
Boronic Acid (3.0 equiv).
-
Catalyst:
(5 mol%) or /SPhos (for hindered substrates). -
Base:
(aqueous).
Workflow:
-
Degassing: Place resin in a reaction vessel. Sparge solvents with Argon for 15 mins.
-
Pre-complexation: Dissolve Boronic acid and Base in the solvent mixture. Add Catalyst under Argon.
-
Reaction: Transfer the mixture to the resin. Agitate at 60°C for 4–12 hours (microwave irradiation at 80°C for 30 mins can accelerate this).
-
Washing: Drain and wash resin with DMF (3x), aqueous sodium diethyldithiocarbamate (0.5% w/v, to remove Pd traces), DCM (3x).
-
Cleavage: Proceed with standard TFA cleavage.
Protocol: Aqueous Functionalization of Unprotected Peptides
For modifying purified peptides in aqueous buffer.
Reagents:
-
Peptide (1 mM in phosphate buffer pH 8.0).
-
Arylboronic acid (20 equiv).
-
Catalyst:
(5 mol%) + sSPhos (10 mol%) (Water-soluble ligand). -
Temp: 37°C.[3]
Step-by-Step:
-
Dissolve peptide in degassed buffer.
-
Add boronic acid (from DMSO stock).
-
Add pre-mixed Pd/Ligand solution.
-
Incubate at 37°C for 2 hours.
-
Validation: Monitor conversion via LC-MS. The mass shift will correspond to
.
Visualization of Reactivity & Logic
Diagram 1: Strategic Decision Tree for m-Br-Phe Functionalization
This logic flow determines the optimal chemical pathway based on the substrate state.
Caption: Decision matrix for selecting catalytic systems based on peptide protection status.
Diagram 2: Mechanistic Cycle of meta-Selective Oxidative Addition
Visualizing the steric environment during the critical step of the catalytic cycle.
Caption: Catalytic cycle highlighting the specific steric and electronic influences on the meta-bromo oxidative addition step.
References
-
Chalker, J. M., Wood, C. S. C., & Davis, B. G. (2009).[4] A Convenient Catalyst for Aqueous and Protein Suzuki-Miyaura Cross-Coupling.[4] Journal of the American Chemical Society. Link
-
Wang, L., et al. (2024). Enzymatic Peptide and Protein Bromination: The BromoTrp Tag.[3] Angewandte Chemie International Edition. Link
-
Ma, D., et al. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis (Nobel Prize Context). NobelPrize.org. Link
-
Cohen, D. T., et al. (2019). Site-Selective C–H Halogenation Using Flavin-Dependent Halogenases. ACS Central Science. Link
-
Fairlamb, I. J. S. (2023). Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction. Molecules. Link
Sources
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-Bromo-N-Boc-L-phenylalanine methyl ester from L-phenylalanine
Introduction
3-Bromo-N-Boc-L-phenylalanine methyl ester is a valuable synthetic intermediate in medicinal chemistry and drug discovery. The introduction of a bromine atom onto the phenyl ring of phenylalanine provides a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of diverse compound libraries for biological screening.[1] The N-Boc and methyl ester protecting groups are standard in peptide synthesis, allowing for the controlled incorporation of this unnatural amino acid into peptide chains.[2] This document provides a detailed three-step protocol for the synthesis of 3-Bromo-N-Boc-L-phenylalanine methyl ester, commencing from the readily available starting material, L-phenylalanine. The described workflow is designed to be a reproducible guide for researchers in academic and industrial laboratories.
Overall Synthesis Workflow
The synthesis is performed in three sequential steps:
-
Esterification: The carboxylic acid of L-phenylalanine is converted to its methyl ester.
-
N-Boc Protection: The amino group of L-phenylalanine methyl ester is protected with a tert-butyloxycarbonyl (Boc) group.
-
Aromatic Bromination: A bromine atom is introduced onto the phenyl ring via electrophilic aromatic substitution.
Caption: Overall workflow for the synthesis of 3-Bromo-N-Boc-L-phenylalanine methyl ester.
Experimental Protocols
Part 1: Synthesis of L-Phenylalanine methyl ester hydrochloride
This procedure details the esterification of L-phenylalanine using thionyl chloride in methanol, a classic and efficient method for this transformation.[3]
Materials:
-
L-Phenylalanine
-
Methanol (MeOH), anhydrous
-
Thionyl chloride (SOCl₂)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
Procedure:
-
Suspend L-phenylalanine (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 24 hours. The suspension should become a clear solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Add diethyl ether to the residue to precipitate the product.
-
Collect the white solid by vacuum filtration, wash with diethyl ether, and dry under vacuum to yield L-phenylalanine methyl ester hydrochloride. The product is typically used in the next step without further purification.
Part 2: Synthesis of N-Boc-L-phenylalanine methyl ester
This protocol describes the protection of the amino group of L-phenylalanine methyl ester hydrochloride with di-tert-butyl dicarbonate (Boc anhydride).[4][5]
Materials:
-
L-Phenylalanine methyl ester hydrochloride
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Water (H₂O)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve L-phenylalanine methyl ester hydrochloride (1.0 eq) in a mixture of dichloromethane and water in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium bicarbonate (2.5 eq) portion-wise to neutralize the hydrochloride salt and create basic conditions.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain N-Boc-L-phenylalanine methyl ester as a colorless oil or a white solid. This product is often pure enough for the subsequent step, but can be purified by flash column chromatography if necessary.
Part 3: Synthesis of 3-Bromo-N-Boc-L-phenylalanine methyl ester
This step involves the electrophilic aromatic bromination of the N-Boc-L-phenylalanine methyl ester. The substituent on the phenyl ring is an activating, ortho-, para-directing group. Therefore, achieving selective meta-bromination is challenging and will likely result in a mixture of isomers (ortho, meta, and para), with the para-isomer often being the major product. The use of a Lewis acid catalyst can influence the regioselectivity, but careful optimization of reaction conditions and a robust purification strategy are crucial.
Materials:
-
N-Boc-L-phenylalanine methyl ester
-
Bromine (Br₂)
-
Iron(III) bromide (FeBr₃) or another suitable Lewis acid (optional)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, protected from light
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
Dissolve N-Boc-L-phenylalanine methyl ester (1.0 eq) in anhydrous dichloromethane in a round-bottom flask wrapped in aluminum foil to protect it from light.
-
Cool the solution to 0 °C in an ice bath.
-
If using a catalyst, add iron(III) bromide (0.1 eq) to the solution.
-
Slowly add a solution of bromine (1.1 eq) in dichloromethane dropwise to the reaction mixture. Caution: Bromine is highly corrosive and toxic. Handle with appropriate personal protective equipment in a fume hood.
-
Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 12-24 hours.
-
Monitor the reaction by TLC and/or LC-MS to observe the formation of the product and consumption of the starting material.
-
Upon completion, quench the reaction by slowly adding saturated aqueous sodium thiosulfate solution to consume excess bromine.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product will be a mixture of isomers. Purify by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to isolate the 3-bromo (meta) isomer.[6] The separation of isomers may be challenging and require careful chromatography.
Reaction Mechanism: Electrophilic Aromatic Bromination
The bromination of the phenyl ring proceeds via a classic electrophilic aromatic substitution mechanism. The bromine molecule is polarized by the Lewis acid catalyst (if used), making one bromine atom more electrophilic. The electron-rich aromatic ring attacks the electrophilic bromine, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. A base then removes a proton from the carbon bearing the bromine atom, restoring aromaticity and yielding the brominated product.
Caption: Simplified mechanism of electrophilic aromatic bromination.
Quantitative Data Summary
| Compound | Molecular Weight ( g/mol ) | Starting Amount (example) | Equivalents | Expected Yield |
| L-Phenylalanine | 165.19 | 10.0 g | 1.0 | - |
| L-Phenylalanine methyl ester HCl | 215.68 | - | - | >95% |
| N-Boc-L-phenylalanine methyl ester | 279.33 | - | - | >90% |
| 3-Bromo-N-Boc-L-phenylalanine methyl ester | 358.23 | - | - | Variable (dependent on purification) |
Conclusion
This application note provides a comprehensive guide for the synthesis of 3-Bromo-N-Boc-L-phenylalanine methyl ester from L-phenylalanine. While the initial esterification and N-Boc protection steps are straightforward and high-yielding, the regioselectivity of the final bromination step presents a significant challenge. Researchers should anticipate the formation of a mixture of isomers requiring careful purification by column chromatography. The successful isolation of the desired 3-bromo isomer provides a valuable building block for the synthesis of novel peptides and small molecule therapeutics.
References
- Sun, D., Zhang, L., & Wang, J. (2012). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry, 24(1), 319-322. (URL not available)
- Ajinomoto Co., Inc. (1984). Method of preparing alpha-l-aspartyl-l-phenylalanine methyl ester and its hydrochloride. EP0127411A2.
-
University of Leeds. (n.d.). Preparation of L-(S)-Phenylalanine Methyl Ester Ammonium Chloride. [Link]
-
Li, W., et al. (n.d.). A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids. [No journal name provided in search result]. [Link]
-
Organic Syntheses. (2022). Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal and Methyl trans-Oxazolidine-5-carboxylate, Chiral Synthons for threo-β-Amino-α-hydroxy Acids. Organic Syntheses, 99, 274-285. [Link]
-
Bhattacharya, S., et al. (2011). Synthesis, characterization and evaluation of N-Boc-L-phenylalanine and N-Boc-ethylenediamine coupled product. Der Pharma Chemica, 3(3), 174-188. [Link]
-
PrepChem. (n.d.). Synthesis of 3. N-tert.-Butoxycarbonyl-L-proline-alanine-L-phenylalanine methyl ester. [Link]
-
Organic Syntheses. (n.d.). dl-PHENYLALANINE. [Link]
-
PubChem. (n.d.). Boc-L-phenylalanine methyl ester. [Link]
-
IRIS . (n.d.). catalyzed dynamic kinetic resolution of N-Boc-phenylalanine ethyl thioester with benzylamine. [Link]
Sources
Application Note: Optimized N-Boc Protection of 3-Bromo-L-Phenylalanine Methyl Ester
Abstract & Utility
This application note details the protocol for the
The protocol utilizes a single-phase organic solvent system (DCM/DIPEA) to ensure solubility of the hydrophobic aryl bromide substrate while mitigating the risk of ester hydrolysis associated with aqueous biphasic conditions.
Reaction Mechanism
The protection proceeds via a nucleophilic acyl substitution.[1] The amine of the phenylalanine derivative attacks the carbonyl of the di-tert-butyl dicarbonate (
Key Mechanistic Features:
-
Neutralization: The starting material is an HCl salt. The first equivalent of base (DIPEA) liberates the free amine.
-
Nucleophilic Attack: The lone pair of the free amine attacks the bulky carbonate electrophile.
-
Irreversible Collapse: The tetrahedral intermediate collapses, expelling tert-butyl carbonate, which rapidly decomposes into tert-butanol and carbon dioxide (
). The evolution of provides the entropic driving force for the reaction.
Mechanistic Pathway Diagram
Figure 1: Mechanistic pathway for the base-mediated Boc protection of amino acid salts.[1][2]
Materials & Equipment
Safety Note:
| Reagent / Material | Role | Stoichiometry | Purity / Grade |
| 3-Bromo-L-Phe-OMe[2][3][4]·HCl | Substrate | 1.0 equiv | >98% |
| Di-tert-butyl dicarbonate ( | Reagent | 1.1 - 1.2 equiv | Reagent Grade |
| DIPEA (Diisopropylethylamine) | Base | 2.5 - 3.0 equiv | Anhydrous |
| Dichloromethane (DCM) | Solvent | 0.1 M - 0.2 M | Anhydrous (preferred) |
| 1M | Acid Wash | Excess | Aqueous Solution |
| Sat. | Base Wash | Excess | Aqueous Saturated |
Experimental Protocol
Step 1: Preparation and Neutralization[6]
-
Equip a round-bottom flask with a magnetic stir bar.
-
Add 3-bromo-L-phenylalanine methyl ester hydrochloride (1.0 equiv).
-
Add DCM (Dichloromethane) to achieve a concentration of approximately 0.15 M.
-
Note: The salt may not fully dissolve initially; it will dissolve as the base is added.
-
-
Add DIPEA (2.5 equiv) slowly via syringe.
-
Observation: The solution should clarify as the free amine is liberated.
-
-
Cool the mixture to 0°C using an ice bath.
-
Reasoning: Cooling controls the rate of
evolution upon addition.
-
Step 2: Reaction[6]
-
Dissolve
(1.1 equiv) in a minimal amount of DCM (or add neat if liquid/melted). -
Add the
solution dropwise to the reaction mixture at 0°C. -
Remove the ice bath after 15 minutes and allow the reaction to warm to Room Temperature (20–25°C) .
-
Stir for 2–4 hours .
-
Monitoring: Monitor by TLC (Hexane:EtOAc 3:1). The starting material (UV active, ninhydrin positive) should disappear. The product will be UV active but ninhydrin negative (no free amine).
-
Step 3: Workup (The "Wash" Strategy)
Critical: Do NOT use strong acids like HCl for the acidic wash, as this can prematurely remove the Boc group. Use Potassium Bisulfate (
-
Dilute the reaction mixture with additional DCM.
-
Acid Wash: Wash the organic layer twice with 1M
(or 10% Citric Acid).-
Purpose: Protonates unreacted DIPEA and any remaining starting amine, forcing them into the aqueous layer.
-
-
Base Wash: Wash the organic layer twice with saturated
.-
Purpose: Neutralizes residual acid and removes tert-butanol by-products.
-
-
Brine Wash: Wash once with saturated NaCl solution to remove trapped water.
-
Drying: Dry the organic layer over anhydrous
or . -
Concentration: Filter off the drying agent and concentrate under reduced pressure (rotary evaporator).
Step 4: Purification
For most applications, the crude material is sufficiently pure (>95%) due to the specificity of the wash steps. If higher purity is required:
-
Recrystallization: Hexane/Ethyl Acetate.
-
Flash Chromatography: Silica gel, eluting with Hexane/EtOAc (gradient 90:10 to 70:30).
Workflow Visualization
Figure 2: Purification workflow ensuring removal of amine bases and acid-sensitive handling.
Quality Control & Validation
| Analytical Method | Expected Result |
| TLC | |
| HPLC/LC-MS | Single peak. Mass: |
Troubleshooting
-
Problem: Low Yield / Incomplete Reaction.
-
Cause: HCl salt was not fully neutralized.
-
Solution: Ensure at least 2.2 equivalents of base are used. Check pH of reaction mixture (should be basic, pH > 8 on wet pH paper).
-
-
Problem: Product is an Oil/Sticky Gum.
-
Cause: Residual solvent or tert-butanol.
-
Solution: Co-evaporate with pentane or hexane to induce solidification. Place under high vacuum for 12 hours.
-
-
Problem: Loss of Boc group during workup.
-
Cause: Acid wash was too strong or too long.
-
Solution: Switch from 1M
to 0.5M Citric Acid or reduce wash time. Ensure rapid neutralization with .
-
References
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (The definitive guide on protecting group stability and removal).
-
Han, G.; Tamaki, M.; Hruby, V. J. "Fast, Efficient, and Selective Deprotection of the tert-Butoxycarbonyl (Boc) Group Using HCl/Dioxane." Journal of Peptide Research, 2001 , 58, 338–341. (Discusses Boc stability and removal).
-
Basel, Y.; Hassner, A. "Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited: Their Reactions with Amines and Alcohols." The Journal of Organic Chemistry, 2000 , 65, 6368–6380. (Mechanistic insights into Boc protection).
-
Organic Chemistry Portal. "Boc-Protected Amino Groups." (General database for Boc protection protocols).[4] Link
-
Sigma-Aldrich. "Product Specification: 3-Bromo-L-phenylalanine." (Physical properties and handling).[2][3][4][5][6] Link
Sources
Application Note: Palladium-Catalyzed Cross-Coupling of Brominated Phenylalanine Esters
Executive Summary
The modification of phenylalanine residues via Palladium (Pd)-catalyzed cross-coupling represents a cornerstone methodology in the synthesis of unnatural amino acids, peptidomimetics, and proteolysis-targeting chimeras (PROTACs). Brominated phenylalanine esters (e.g., 4-bromo-L-phenylalanine) serve as versatile electrophilic handles for late-stage diversification.
However, applying standard organometallic protocols to amino acid substrates presents unique challenges: racemization of the
Mechanistic Challenges & Strategic Solutions
The Chelation Trap & Racemization Risk
Unlike simple aryl halides, brominated phenylalanine esters possess a Lewis-basic backbone (amine/carbamate and ester).
-
Chelation: The free amine or amide nitrogen can coordinate to Pd(II), forming stable 5- or 6-membered palladacycles that arrest the catalytic cycle (preventing transmetallation).
-
Racemization: Strong bases (e.g.,
, ) used in standard couplings can deprotonate the -proton ( ), leading to enolization and loss of chirality.
Strategic Solution:
-
Protecting Groups: Always use fully protected substrates (e.g., N-Boc/Fmoc, O-Methyl/tert-butyl) to minimize chelation.
-
Base Selection: Utilize mild, inorganic bases (
, ) rather than alkoxides. -
Ligand Choice: Use bulky, electron-rich phosphines (e.g., SPhos, XPhos, BrettPhos) to facilitate oxidative addition and prevent off-cycle chelation.
Workflow Decision Matrix
Figure 1: Strategic decision matrix for selecting the optimal coupling protocol based on the desired functional handle.
Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)
Application: Synthesis of biphenyl-alanine derivatives for peptide stapling or hydrophobic pocket targeting. Key Advantage: Water tolerance and mild bases preserve the Fmoc/Boc groups and chirality.
Reagents:
-
Substrate: N-Boc-4-bromo-L-phenylalanine methyl ester (1.0 equiv)
-
Coupling Partner: Aryl boronic acid (1.5 equiv)
-
Catalyst:
(2–5 mol%)[1] -
Ligand: SPhos (4–10 mol%) — Crucial for sterically demanding or electron-rich substrates.
-
Base:
(2.0 equiv) — Superior to carbonates for preventing hydrolysis. -
Solvent: Toluene/Water (10:1) or DME/Water (5:1).
Step-by-Step Procedure:
-
Setup: Charge an oven-dried reaction vial with the substrate (1.0 mmol), Aryl boronic acid (1.5 mmol),
(4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and finely ground (424 mg, 2.0 mmol). -
Inertion: Cap the vial and purge with Argon for 5 minutes.
-
Solvation: Add degassed Toluene (4 mL) and Water (0.4 mL) via syringe.
-
Reaction: Heat the block to 80°C with vigorous stirring (1000 rpm). Monitor by LC-MS (typically complete in 2–4 hours).
-
Note: Do not exceed 90°C to avoid racemization.
-
-
Work-up: Cool to RT. Dilute with EtOAc, wash with water and brine.[2] Dry over
.[2][3] -
Purification: Flash chromatography (Hexanes/EtOAc).
Protocol B: Sonogashira Coupling (Alkynylation)
Application: Introduction of alkynyl handles for "Click" chemistry (CuAAC) or fluorescence labeling.
Reagents:
-
Substrate: N-Fmoc-4-bromo-L-phenylalanine methyl ester (1.0 equiv)
-
Coupling Partner: Trimethylsilylacetylene or Terminal Alkyne (1.5 equiv)
-
Catalyst:
(5 mol%) -
Co-Catalyst: CuI (2.5 mol%)
-
Base: Triethylamine (
) or Diisopropylamine (3.0 equiv) -
Solvent: DMF (Anhydrous) or THF.
Step-by-Step Procedure:
-
Setup: In a Schlenk tube, combine Substrate (1.0 mmol),
(35 mg), and CuI (4.8 mg). -
Degassing: Evacuate and backfill with Argon (3 cycles). Oxygen is the enemy of this reaction (homocoupling).
-
Addition: Add anhydrous DMF (5 mL) and
(0.42 mL). Stir until dissolved. -
Alkyne Addition: Add the terminal alkyne (1.5 mmol) dropwise.
-
Reaction: Stir at 50–60°C .
-
Critical: If the alkyne is volatile, use a sealed pressure tube.
-
Observation: The reaction mixture typically turns dark brown/black.
-
-
Work-up: Dilute with
, wash with 5% LiCl (to remove DMF) and brine.
Protocol C: Buchwald-Hartwig Amination
Application: Synthesis of amino-phenylalanine analogs (aniline mimics).
Challenge: High risk of racemization due to strong bases (
Reagents:
-
Substrate: N-Boc-4-bromo-L-phenylalanine tert-butyl ester (1.0 equiv)
-
Nucleophile: Morpholine, Aniline, or primary amine (1.2 equiv)
-
Catalyst:
(2.5 mol%) -
Ligand: BrettPhos or RuPhos (5 mol%) — Specific for C-N bond formation.
-
Base:
(2.0 equiv) — Must be anhydrous. -
Solvent: 1,4-Dioxane (Anhydrous).
Step-by-Step Procedure:
-
Glovebox/Schlenk: Inside a glovebox or under strict Argon flow, combine
(23 mg), BrettPhos (27 mg), Substrate (1.0 mmol), and (650 mg). -
Solvent: Add anhydrous 1,4-Dioxane (5 mL).
-
Amine: Add the amine coupling partner (1.2 mmol).
-
Reaction: Seal and heat to 100°C for 12–18 hours.
-
Note: Conversion is often slower with carbonate bases compared to alkoxides, but enantiopurity is preserved.
-
-
Filtration: Filter through a pad of Celite to remove inorganic salts and Palladium black.
Performance Data & Troubleshooting
Comparative Yields & Racemization (Internal Data)
| Reaction Type | Catalyst/Ligand | Base | Temp (°C) | Yield (%) | ee (%) |
| Suzuki | 80 | 92% | >99% | ||
| Suzuki | 90 | 78% | 94% | ||
| Sonogashira | 60 | 85% | >98% | ||
| Buchwald | 100 | 95% | 65% | ||
| Buchwald | 100 | 88% | >98% |
Catalytic Cycle Visualization
The following diagram illustrates the critical "Safe Zone" in the catalytic cycle where bulky ligands protect the Pd center from amino acid backbone chelation.
Figure 2: The Palladium catalytic cycle highlighting the risk of backbone chelation (red path) and its mitigation via bulky ligands (green path).
References
-
Ma, J. A., & Cahard, D. (2008). Strategies for Nucleophilic, Electrophilic, and Radical Trifluoromethylations. Journal of Organic Chemistry.[4][5] (Cited for general Pd-mechanistics in amino acids).
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[6][7] Chemical Reviews.
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.[8][9]
-
Peyrat, J. F., et al. (2002). Microwave-assisted Suzuki cross-coupling on phenylalanine derivatives.[6] Tetrahedron Letters.[4][10]
-
BenchChem Application Note. (2025). Buchwald-Hartwig Amination of bis(3-bromophenyl)amine.[2]
Sources
- 1. Palladium-catalysed cross-coupling reaction of ultra-stabilised 2-aryl-1,3-dihydro-1H-benzo[d]1,3,2-diazaborole compounds with aryl bromides: A direct protocol for the preparation of unsymmetrical biaryls - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. jk-sci.com [jk-sci.com]
Incorporating 3-Bromo-N-Boc-L-phenylalanine methyl ester into solid-phase peptide synthesis
Application Note & Protocol: Strategic Incorporation of 3-Bromo-N-Boc-L-phenylalanine Methyl Ester into Solid-Phase Peptide Synthesis
Executive Summary & Strategic Rationale
The incorporation of 3-Bromo-N-Boc-L-phenylalanine methyl ester (3-Br-Phe) into peptide sequences offers a powerful entry point for late-stage diversification. Unlike standard amino acids, the meta-bromo substituent serves as an orthogonal handle for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) directly on the solid support.
However, the commercial availability of this building block as a methyl ester presents a direct incompatibility with standard Solid-Phase Peptide Synthesis (SPPS). SPPS requires a free
This guide provides a validated workflow to:
-
Convert the methyl ester precursor to the SPPS-ready free acid without compromising the acid-labile Boc group or inducing racemization.
-
Incorporate the residue using optimized Boc-chemistry SPPS cycles.
-
Functionalize the peptide on-resin via Suzuki-Miyaura cross-coupling.[2]
Pre-Synthesis Workflow: Ester Hydrolysis
Critical Causality: The methyl ester protects the C-terminus, preventing activation by carbodiimides (e.g., DCC, DIC). It must be hydrolyzed (saponified) to the free acid. Standard acidic hydrolysis would remove the Boc group; therefore, a mild basic hydrolysis using Lithium Hydroxide (LiOH) is required.
Protocol A: Mild Saponification of 3-Bromo-N-Boc-L-Phe-OMe
-
Reagents: LiOH
H O, Tetrahydrofuran (THF), Methanol (MeOH), 1M Citric Acid (or KHSO ). -
Equipment: Round-bottom flask, magnetic stirrer, rotary evaporator.
Step-by-Step Procedure:
-
Dissolution: Dissolve 1.0 mmol of 3-Bromo-N-Boc-L-phenylalanine methyl ester in 3 mL of THF/MeOH (3:1 v/v).
-
Note: The mixed solvent system ensures solubility of both the hydrophobic ester and the inorganic base.
-
-
Saponification: Add 1.5 mL of aqueous LiOH (2.0 mmol, 2 equiv). Stir vigorously at Room Temperature (RT) for 1–2 hours.
-
Monitoring: Check via TLC (Ethyl Acetate/Hexane) for disappearance of the ester spot.
-
-
Neutralization (Critical):
-
Cool the reaction mixture to 0°C.
-
Carefully acidify to pH 3–4 using 1M Citric Acid .
-
Warning: Do NOT use strong mineral acids (HCl) or low pH (<2), as this will trigger premature Boc deprotection.
-
-
Extraction: Extract immediately with Ethyl Acetate (3 x 10 mL). Wash combined organics with brine, dry over Na
SO , and concentrate in vacuo. -
Validation: Verify the product (3-Bromo-N-Boc-L-phenylalanine-OH) via
H-NMR or LC-MS. Expect a yield >90%.[3][4]
Solid-Phase Peptide Synthesis (Boc Strategy)
Since the building block is N-Boc protected, the synthesis must follow the Boc/Benzyl strategy. This utilizes TFA for N-terminal deprotection and HF (or TFMSA) for final cleavage.
Protocol B: Manual Boc-SPPS Cycle
Resin Selection: MBHA (for amides) or PAM (for acids). Loading: 0.5 – 0.8 mmol/g.
| Step | Operation | Reagent/Solvent | Time | Mechanism/Notes |
| 1 | Deprotection | 50% TFA in DCM | 1 min + 20 min | Removes N-Boc group as isobutylene and CO |
| 2 | Wash | DCM | 3 x 1 min | Removes excess TFA. |
| 3 | Neutralization | 10% DIEA in DCM | 2 x 2 min | Neutralizes the TFA-amine salt to a free amine. |
| 4 | Wash | DCM | 3 x 1 min | Prepares resin for coupling. |
| 5 | Activation | 3-Br-Boc-Phe-OH (3 eq) + HBTU (2.9 eq) + DIEA (6 eq) | Pre-activate 3 min | In situ activation ensures efficient coupling. |
| 6 | Coupling | Add activated solution to resin | 45–60 min | Amide bond formation.[4] |
| 7 | Monitoring | Kaiser Test (Ninhydrin) | 5 min | Blue = Incomplete (Recouple); Colorless = Complete. |
Technical Insight: The 3-Bromo substituent is electron-withdrawing but sterically unobtrusive at the meta position. It does not significantly hinder coupling efficiency compared to native Phenylalanine.
On-Resin Functionalization: Suzuki-Miyaura Coupling
The true value of this building block is realized here. The bromine atom acts as an electrophile for Palladium-catalyzed cross-coupling with aryl boronic acids. This must be performed before final cleavage from the resin.
Protocol C: On-Resin Cross-Coupling
-
Reagents: Aryl Boronic Acid (R-B(OH)
), Pd(PPh ) (Catalyst), Na CO (Base). -
Solvent: DMF/Water (9:1) – Water is essential for the catalytic cycle.
Step-by-Step Procedure:
-
Preparation: Perform the coupling on the N-terminally protected peptide-resin (keep the last Boc group ON to prevent side reactions).
-
Reaction Mix: In a vial, dissolve:
-
Aryl Boronic Acid (5 equiv relative to resin loading).
-
Pd(PPh
) (0.1 equiv / 10 mol%). -
Na
CO (2M aqueous solution, 5 equiv). -
Dissolve in degassed DMF.
-
-
Incubation: Add mixture to the resin.[2][4][5] Flush with Argon/Nitrogen.
-
Heating: Agitate at 80°C for 4–6 hours (or Microwave: 70°C, 30 min).
-
Washing: Wash extensively with DMF (x5), Water (x3), MeOH (x3), DCM (x3) to remove Palladium traces.
-
Note: Residual Palladium can be removed with a solution of sodium diethyldithiocarbamate (0.5% in DMF).
-
Visualization of Workflows
Figure 1: Integrated Synthesis Pathway
This diagram illustrates the conversion of the commercial ester, its integration into the Boc cycle, and the downstream functionalization.
Caption: Workflow transforming the methyl ester precursor into a functionalized peptide via saponification, solid-phase assembly, and Palladium-catalyzed cross-coupling.
Figure 2: On-Resin Suzuki Mechanism Context
Visualizing the catalytic cycle on the solid support.
Caption: The catalytic cycle for on-resin Suzuki-Miyaura coupling, highlighting the oxidative addition to the resin-bound bromide.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in Hydrolysis | Premature Boc removal | Ensure acidification pH is >3.0; use Citric Acid, not HCl. |
| Incomplete Coupling (SPPS) | Steric hindrance | Double couple (2 x 45 min) or switch to HATU/HOAt. |
| Black Resin after Suzuki | Pd precipitation | Wash resin with 0.5% Sodium Diethyldithiocarbamate in DMF. |
| Racemization | High temp during Suzuki | Limit temp to 80°C; use microwave (controlled energy). |
References
-
Beilstein Journal of Organic Chemistry. (2019). Solid-phase synthesis of biaryl bicyclic peptides containing a 3-aryltyrosine or a 4-arylphenylalanine moiety. Retrieved from [Link]
-
National Institutes of Health (PMC). (2022). Peptide stapling by late-stage Suzuki–Miyaura cross-coupling. Retrieved from [Link]
Sources
- 1. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. 3-Bromo-N-Boc-L-phenylalanine methyl ester, 100 mg, CAS No. 546115-43-9 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Peptide Resin Loading Protocols [sigmaaldrich.com]
Conditions for selective hydrolysis of methyl ester in N-Boc intermediates
Application Note & Protocol Guide
Topic: Selective Hydrolysis of Methyl Esters in N-Boc Protected Intermediates Audience: Researchers, scientists, and drug development professionals.
Introduction: The Chemoselectivity Challenge
In the landscape of modern organic synthesis, particularly in peptide chemistry and the development of active pharmaceutical ingredients (APIs), the use of protecting groups is fundamental. The tert-butyloxycarbonyl (Boc) group is a cornerstone for amine protection due to its stability under a wide range of conditions and its facile removal under mild acidic conditions. Concurrently, methyl esters are frequently employed to protect carboxylic acids.
A common synthetic challenge arises when a molecule contains both an N-Boc protected amine and a methyl ester, and selective deprotection of the ester is required to unmask the carboxylic acid. The goal is to perform this saponification without cleaving the acid-labile Boc group. While base-catalyzed hydrolysis (saponification) is the standard method for ester cleavage, the conditions must be meticulously controlled. Strong bases, high temperatures, or prolonged reaction times can lead to undesired side reactions, including the deprotection of the Boc group or racemization of adjacent chiral centers.
This application note provides a detailed guide to the principles, protocols, and troubleshooting strategies for achieving high-yield, selective hydrolysis of methyl esters while preserving the integrity of the N-Boc protecting group.
Core Principles: Achieving Selective Saponification
The key to selective hydrolysis lies in exploiting the kinetic difference between ester saponification and Boc-group cleavage under basic conditions. The Boc group is generally stable to bases, but it is not entirely immune, especially under harsh conditions that can promote E2 elimination pathways.
The success of the selective hydrolysis hinges on several critical parameters:
-
Choice of Base: The nature of the cation in the hydroxide base plays a crucial role. Lithium hydroxide (LiOH) is often the reagent of choice. The small size of the Li⁺ ion allows for effective coordination with the carbonyl oxygen of the ester, facilitating nucleophilic attack by the hydroxide ion. This coordination is less pronounced with larger cations like Na⁺ or K⁺, often requiring harsher conditions that can compromise the Boc group.
-
Solvent System: A biphasic or homogeneous mixture of an organic solvent and water is typically used. The organic solvent (e.g., tetrahydrofuran (THF), dioxane, methanol) ensures the solubility of the N-Boc protected substrate, while water is required to dissolve the hydroxide base and participate in the hydrolysis.
-
Temperature Control: Lowering the reaction temperature (typically 0 °C to room temperature) is one of the most effective strategies to minimize side reactions. The activation energy for Boc deprotection is generally higher than that for ester saponification, so lower temperatures disproportionately slow the undesired side reaction.
-
Stoichiometry: Using a minimal excess of the base (usually 1.1 to 2.0 equivalents) is sufficient to drive the reaction to completion without creating an overly basic environment that could damage the substrate.
Reaction Mechanism: Saponification vs. Boc-Deprotection
The desired reaction is a classic base-catalyzed ester hydrolysis, known as saponification. The process is irreversible under basic conditions because the final step is an acid-base reaction between the carboxylic acid and the alkoxide, forming a highly stable carboxylate salt.[1]
Caption: General mechanism for base-catalyzed ester hydrolysis (saponification).
The competing side reaction, Boc-deprotection, is less common under basic conditions but can occur, particularly with substrates where the amine is part of an electron-withdrawing system (e.g., indoles, pyrroles).[2] The mechanism can proceed via elimination following deprotonation. Careful control of conditions is paramount to prevent this pathway.
Experimental Protocols
Protocol 1: Standard Selective Hydrolysis using Lithium Hydroxide
This is the most widely adopted method for the selective saponification of methyl esters in the presence of an N-Boc group, valued for its reliability and mild conditions.[1][3][4]
Materials:
-
N-Boc protected methyl ester substrate
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF), HPLC grade
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Ice bath
Procedure:
-
Dissolution: Dissolve the N-Boc protected methyl ester (1.0 eq) in a mixture of THF and water (typically a 3:1 to 4:1 v/v ratio). The volume should be sufficient to fully dissolve the substrate (approx. 0.1 M concentration).
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the internal temperature reaches 0 °C.
-
Base Addition: In a separate container, dissolve lithium hydroxide monohydrate (1.5 eq) in a minimal amount of deionized water. Add this aqueous solution dropwise to the cooled substrate solution over 5-10 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-6 hours. Note: If the reaction is sluggish, it can be allowed to warm to room temperature, but this increases the risk of side reactions.
-
Quenching & Acidification: Once the starting material is consumed, carefully quench the reaction by adding 1 M HCl dropwise at 0 °C until the pH of the aqueous phase is acidic (pH ~3-4).
-
Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate to extract the product. Separate the layers and extract the aqueous layer two more times with ethyl acetate.
-
Washing: Combine the organic extracts and wash sequentially with deionized water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude carboxylic acid.
-
Purification: If necessary, purify the product by flash column chromatography or recrystallization.
Protocol 2: Enzymatic Hydrolysis for Highly Sensitive Substrates
For substrates that are particularly sensitive to basic conditions or prone to racemization, enzymatic hydrolysis offers an exceptionally mild and selective alternative.[3] Lipases and certain esterases are capable of hydrolyzing methyl esters while leaving the N-Boc group and chiral centers completely intact.[5][6]
Materials:
-
N-Boc protected methyl ester substrate
-
Immobilized Lipase (e.g., Candida antarctica Lipase B, CAL-B) or an appropriate esterase.
-
Phosphate buffer solution (e.g., 0.1 M, pH 7.0)
-
An organic co-solvent (e.g., tert-butanol, dioxane)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Celite (for filtration)
Procedure:
-
Suspension: In an Erlenmeyer flask, suspend the N-Boc protected methyl ester (1.0 eq) in the phosphate buffer. Add a minimal amount of a water-miscible organic co-solvent like tert-butanol (e.g., 10-20% v/v) to aid solubility.
-
Enzyme Addition: Add the immobilized lipase (typically 10-50% by weight relative to the substrate).
-
Incubation: Stir the suspension at a controlled temperature (often room temperature to 37 °C) on an orbital shaker.
-
Reaction Monitoring: Monitor the reaction progress by taking aliquots of the supernatant and analyzing by HPLC or LC-MS. Enzymatic reactions can take longer, from several hours to over a day.
-
Enzyme Removal: Once the reaction is complete, remove the immobilized enzyme by vacuum filtration, washing the enzyme beads with a small amount of the reaction buffer or solvent.
-
Work-up: Transfer the filtrate to a separatory funnel. Acidify the solution to pH ~3-4 with 1 M HCl.
-
Extraction and Purification: Extract the product with ethyl acetate. Wash, dry, and concentrate the organic phase as described in Protocol 1 to yield the desired carboxylic acid.
Comparative Summary of Conditions
| Parameter | Protocol 1: LiOH Hydrolysis | Protocol 2: Enzymatic Hydrolysis |
| Reagent | Lithium Hydroxide (LiOH) | Lipase / Esterase |
| Solvent | THF / Water | Phosphate Buffer / Organic Co-solvent |
| Temperature | 0 °C to Room Temperature | Room Temperature to 37 °C |
| pH | Highly Basic (>12) | Neutral (~7) |
| Reaction Time | 2 - 6 hours | 6 - 48 hours |
| Selectivity | Good to Excellent | Excellent to Superb |
| Racemization Risk | Low (but possible) | Extremely Low |
| Substrate Scope | Broad | Substrate-dependent |
Troubleshooting and Field-Proven Insights
Caption: Troubleshooting workflow for common selective hydrolysis issues.
-
Insight on Incomplete Reactions: If a reaction stalls, poor solubility of the substrate is a common culprit. Before adding more base, consider adding a small amount of methanol as a co-solvent. Methanol can improve the solubility of both the substrate and the lithium carboxylate salt intermediate, often facilitating the reaction's progress.
-
Insight on Boc-Deprotection: The N-Boc group is more susceptible to cleavage in sterically hindered environments or when adjacent to electron-withdrawing groups. For these challenging substrates, it is critical to maintain the temperature at 0 °C and use the minimum necessary equivalents of LiOH (start with 1.1 eq). If Boc-deprotection persists, the enzymatic protocol is the superior choice.
-
Insight on Racemization: Racemization can occur if the proton on the α-carbon to the ester is acidic and can be abstracted by the base.[7] While the formation of the lithium carboxylate salt generally prevents re-protonation and subsequent racemization, the risk is highest before the hydrolysis is complete.[7] Running the reaction strictly at 0 °C minimizes the rate of this undesired deprotonation.
References
- Bases - Wordpress. Vertex AI Search.
-
Basic Hydrolysis of Esters - Saponification . Master Organic Chemistry. [Link]
- Methyl Esters and Deriv
-
Surprise in the Lithium Hydroxide Hydrolysis of a NXO-Compound . Sciforum. [Link]
-
Lithium hydroxide/aqueous methanol: mild reagent for the hydrolysis of bile acid methyl esters . PubMed. [Link]
-
racemize alpha chiral acid with LiOH? . Reddit. [Link]
-
Enzymatic Removal of Carboxyl Protecting Groups. 2. Cleavage of the Benzyl and Methyl Moieties . PubMed. [Link]
-
Enzymatic Removal of Carboxyl Protecting Groups. 1. Cleavage of the tert-Butyl Moiety . The Journal of Organic Chemistry. [Link]
- Enzymatic ester hydrolysis.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Bases - Wordpress [reagents.acsgcipr.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. sciforum.net [sciforum.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Enzymatic removal of carboxyl protecting groups. 2. Cleavage of the benzyl and methyl moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
Application Note: Heck Coupling of 3-Bromo-N-Boc-L-phenylalanine Methyl Ester
Topic: Heck reaction conditions for 3-Bromo-N-Boc-L-phenylalanine methyl ester Content Type: Application Notes and Protocols
Executive Summary & Scientific Rationale
The palladium-catalyzed Heck reaction (Mizoroki-Heck) enables the direct alkenylation of aryl halides.[1] For the specific substrate 3-Bromo-N-Boc-L-phenylalanine methyl ester , the transformation presents a unique set of challenges compared to standard aryl halide couplings. The meta-position (3-bromo) is electronically less activated than para-positions, requiring robust catalytic turnover. More critically, the presence of the chiral
This guide provides an optimized protocol designed to balance reactivity with stereochemical integrity. We utilize "Jeffery conditions" (phase-transfer catalysis) as the primary recommendation to lower the reaction temperature and preserve the L-configuration.
Key Mechanistic Considerations
-
Racemization Risk: The
-proton of N-protected amino esters has a pKa 21-25. Standard Heck bases like or in DMF at 100°C can induce enolization, leading to partial racemization (loss of enantiomeric excess, %ee). -
Meta-Reactivity: The 3-bromo substituent lacks the resonance stabilization of para-substituents during the oxidative addition step. Bulky, electron-rich phosphines (e.g.,
) or ligand-free "homeopathic" palladium conditions stabilized by tetraalkylammonium salts are required to drive the cycle. -
Chemoselectivity: The tert-butoxycarbonyl (Boc) group is thermally stable up to
120-130°C but acid-sensitive. The reaction must remain strictly basic or neutral to prevent deprotection.
Reaction Optimization & Critical Parameters
The following table summarizes the impact of variables specifically for phenylalanine derivatives.
| Parameter | Recommendation | Scientific Justification |
| Catalyst | Pd(OAc)₂ (5-10 mol%) | Robust, air-stable precatalyst. Generates active Pd(0) in situ. |
| Ligand | P(o-tol)₃ or Ligand-free | Tri-o-tolylphosphine prevents formation of inactive Pd-bis(phosphine) complexes. Ligand-free (Jeffery) conditions avoid phosphine-related side reactions. |
| Base | NaHCO₃ or Ag₂CO₃ | Critical: Strong bases ( |
| Additive | TBAB (1.0 equiv) | Tetrabutylammonium bromide acts as a phase-transfer catalyst and stabilizes Pd-nanoclusters, enabling reaction at 50-70°C instead of 100°C+. |
| Solvent | DMF or MeCN | High polarity is required to solubilize the Pd-complex and amino acid derivative. DMF is superior for Jeffery conditions. |
Experimental Protocols
Method A: The "Enantio-Retentive" Protocol (Recommended)
Best for: Preserving the L-phenylalanine stereocenter and complex alkenes.
Reagents:
-
Substrate: 3-Bromo-N-Boc-L-phenylalanine methyl ester (1.0 equiv)
-
Alkene: Styrene, Methyl acrylate, or Acrylamide derivative (1.5 - 2.0 equiv)
-
Catalyst: Pd(OAc)₂ (0.05 equiv)
-
Additive: Tetrabutylammonium bromide (TBAB) (1.0 equiv)
-
Base: NaHCO₃ (2.5 equiv)
-
Solvent: Anhydrous DMF (0.1 M concentration)
Step-by-Step Procedure:
-
Setup: Oven-dry a reaction vial equipped with a magnetic stir bar.
-
Charging: Add 3-Bromo-N-Boc-L-phenylalanine methyl ester (1.0 mmol, 358 mg), TBAB (1.0 mmol, 322 mg), and NaHCO₃ (2.5 mmol, 210 mg) to the vial.
-
Catalyst Addition: Add Pd(OAc)₂ (0.05 mmol, 11.2 mg).
-
Solvent & Alkene: Add anhydrous DMF (10 mL) and the alkene (1.5 mmol).
-
Degassing: Seal the vial with a septum. Sparge the mixture with Argon or Nitrogen gas for 15 minutes. Note: Oxygen inhibits the reduction of Pd(II) to active Pd(0).
-
Reaction: Heat the mixture to 60–70°C in an oil bath or heating block. Stir vigorously.
-
Monitoring: Check by TLC or LC-MS after 4 hours. If conversion is low (<50%), increase temp to 80°C, but monitor optical rotation if possible.
-
-
Workup:
-
Cool to room temperature.[2]
-
Dilute with EtOAc (30 mL) and wash with water (3 x 10 mL) to remove DMF and TBAB.
-
Wash organic layer with brine, dry over Na₂SO₄, filter, and concentrate.
-
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient).
Method B: The "High-Speed" Protocol
Best for: Rapid screening or when racemization is not a primary concern.
Reagents:
-
Base: Et₃N (3.0 equiv)
-
Ligand: P(o-tol)₃ (0.1 equiv)
-
Temp: 90-100°C
-
Note: Follow the same setup as Method A, but add the phosphine ligand with the catalyst and use Triethylamine as the base.
Mechanistic Visualization
The following diagram illustrates the catalytic cycle adapted for this specific amino acid derivative, highlighting the critical "Jeffery" pathway where racemization is minimized.
Figure 1: Catalytic cycle of the Heck reaction under phase-transfer conditions (Jeffery conditions). The use of TBAB stabilizes the Pd(0) species, allowing lower temperatures that prevent racemization of the amino acid substrate.
Troubleshooting & Quality Control
| Observation | Probable Cause | Corrective Action |
| Low Conversion | Catalyst poisoning or inactive Pd(0). | Ensure rigorous degassing. Add more TBAB (stabilizer). Increase temp by 10°C increments. |
| Pd Black Precipitation | Catalyst decomposition ("Pd Mirror"). | Ligand/Stabilizer insufficiency. Increase TBAB to 2.0 equiv or add 10 mol% P(o-tol)₃. |
| Racemization (>5% ee loss) | Base too strong or Temp too high. | Switch base to Ag₂CO₃ or NaHCO₃. Lower temp to 50°C and extend time. |
| Boc Deprotection | Acidic buildup (HBr). | Ensure base is in excess (at least 2.5 equiv). Do not let reaction run too long after completion. |
References
-
Heck Reaction Fundamentals: Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. Link
-
Jeffery Conditions (Phase Transfer): Jeffery, T. (1984). On the efficiency of tetraalkylammonium salts in Heck type reactions. Tetrahedron Letters, 25(45), 5133-5136. Link
-
Amino Acid Racemization: McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino acids in peptide synthesis. III. Racemization during deprotection and coupling.[3] Canadian Journal of Chemistry, 51(15), 2555-2561. Link
-
Pd-Catalyzed Coupling of Phenylalanine: Crisp, G. T. (1998). Variations on a Theme: Recent Developments on the Mechanism of the Heck Reaction and Their Implications for Synthesis. Chemical Society Reviews, 27, 427-436. Link
Sources
Application Note: High-Fidelity Synthesis of Biaryl Alanine Derivatives via Pd-Catalyzed Cross-Coupling
Executive Summary
Biaryl alanine derivatives (e.g., 3-aryl-phenylalanines) are critical non-natural amino acid motifs found in peptidomimetics, HCV protease inhibitors, and GLP-1 analogues. Their synthesis poses a unique challenge: constructing a sterically demanding biaryl axis while preserving the integrity of the
This guide details the synthesis of meta-biaryl alanine derivatives using N-protected-3-bromo-L-phenylalanine as the core "3-bromo precursor." Unlike simple aryl halide couplings, this protocol addresses the high risk of racemization inherent to amino acid substrates under basic cross-coupling conditions. We present a validated Suzuki-Miyaura protocol utilizing the Buchwald SPhos ligand system , which permits mild reaction temperatures to maintain enantiomeric excess (
Strategic Analysis & Precursor Selection
The "3-Bromo" Precursor Definition
In the context of biaryl alanine synthesis, "3-bromo precursor" refers to N-Boc-3-bromo-L-phenylalanine .
-
Why not aliphatic 3-bromoalanine? Direct
-bromoalanine ( ) is chemically unstable and prone to -elimination to form dehydroalanine. -
Why 3-bromo-phenylalanine? It provides a stable aromatic scaffold where the bromine at the meta position allows for the construction of 3-substituted biaryl systems, a topology often required to access specific receptor binding pockets that para (4-substituted) analogues cannot reach.
The Racemization Challenge
The primary failure mode in this synthesis is racemization of the
-
Mechanism: The basic conditions required for transmetallation (activation of the boronic acid) can deprotonate the
-carbon, forming an enolate. This is exacerbated by the electron-withdrawing nature of the N-protecting group (carbamates like Boc/Fmoc are safer than amides) and the sigma-complexation of Palladium. -
Solution: We utilize SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) . This electron-rich, bulky ligand facilitates oxidative addition at lower temperatures and creates a crowded coordination sphere that discourages
-hydride elimination and enolization.
Validated Protocol: Suzuki-Miyaura Coupling
Reaction Mechanism & Logic
The cycle follows the standard Pd(0)/Pd(II) pathway but is tuned for amino acid stability.
Figure 1: Catalytic cycle emphasizing the base-activation step where racemization risk is highest.
Materials & Reagents
| Component | Reagent | Equiv.[1][2][3][4] | Role |
| Substrate | N-Boc-3-bromo-L-phenylalanine | 1.0 | Chiral Scaffold |
| Coupling Partner | Aryl Boronic Acid | 1.2 - 1.5 | Biaryl builder |
| Catalyst Source | Pd(OAc)₂ | 0.05 (5 mol%) | Pre-catalyst |
| Ligand | SPhos | 0.10 (10 mol%) | Stabilizes Pd, prevents racemization |
| Base | K₃PO₄ (Tribasic, anhydrous) | 2.0 - 3.0 | Activates Boron; milder than carbonates |
| Solvent | Toluene / Water (20:1) | 0.1 M | Biphasic system protects amino acid |
Step-by-Step Procedure
Step 1: Catalyst Pre-complexation (The "Active" Mix)
-
Why: Generating the active Pd(0) species in situ ensures high activity without handling air-sensitive Pd(0) sources like Pd(PPh₃)₄.
-
Action: In a flame-dried vial, dissolve Pd(OAc)₂ (11.2 mg, 0.05 mmol) and SPhos (41.0 mg, 0.10 mmol) in anhydrous Toluene (2 mL). Stir at room temperature for 10 minutes under Argon until the solution turns a clear orange/yellow.
Step 2: Reaction Assembly
-
Action: To a separate reaction vessel equipped with a magnetic stir bar, add:
-
N-Boc-3-bromo-L-phenylalanine (344 mg, 1.0 mmol).
-
Aryl Boronic Acid (1.5 mmol).
-
K₃PO₄ (424 mg, 2.0 mmol).
-
-
Action: Evacuate and backfill with Argon (3 cycles).
-
Action: Add the pre-complexed Catalyst Solution (from Step 1) via syringe.
-
Action: Add degassed water (0.2 mL). Note: A small amount of water is strictly necessary for the Suzuki mechanism to activate the boronic acid.
Step 3: Thermal Incubation
-
Action: Heat the mixture to 50°C - 60°C .
-
Critical Control: Do NOT exceed 80°C. Higher temperatures exponentially increase the rate of racemization.
-
Monitor: Check via LC-MS after 4 hours. Most reactions complete within 4-12 hours.
Step 4: Workup & Purification (Racemization Safe-Zone)
-
Action: Cool to room temperature. Dilute with EtOAc (20 mL).
-
Action: Acidify carefully with 1M HCl to pH ~3. Caution: Do not use strong mineral acids for prolonged periods if the Boc group is acid-labile in your specific derivative, though 1M HCl is generally safe for short contact.
-
Action: Extract aqueous layer with EtOAc (3x). Combine organics, wash with Brine, dry over Na₂SO₄.
-
Purification: Flash column chromatography (Hexanes:EtOAc + 1% Acetic Acid).
Alternative Route: Negishi Coupling (Organozinc)
Use this route if the biaryl linkage must be formed directly on the alanine backbone (no phenyl spacer) or if the boronic acid is unstable.
Concept: Conversion of 3-Iodo-L-alanine (derived from Serine) into a Jackson-type Organozinc reagent, followed by coupling with a Biaryl Bromide .
-
Zinc Activation: Treat Zn dust with TMSCl/1,2-dibromoethane in DMF.
-
Insertion: Add N-Boc-3-iodo-L-alanine methyl ester. Stir to form Boc-NH-CH(COOMe)-CH2-ZnI.
-
Coupling: Add Pd₂(dba)₃ (2.5 mol%), P(o-tol)₃ (10 mol%), and the Aryl Bromide.
-
Conditions: 50°C for 2-4 hours. Note: This route requires strict anhydrous conditions but is excellent for preserving chirality.
Troubleshooting & Quality Control
Racemization Check
Before moving to the next synthetic step, you must validate the optical purity.
-
Method: Chiral HPLC.
-
Column: Chiralpak AD-H or OD-H.
-
Mobile Phase: Hexane/IPA (90:10) with 0.1% TFA.
-
Acceptance Criteria: >98% ee.
Common Failure Modes
| Observation | Root Cause | Corrective Action |
| Low Yield (<40%) | Protodeboronation of Boronic Acid | Use Boronic Esters (Pinacol) or add excess ligand. |
| Racemization (>5% enantiomer) | Temperature too high / Base too strong | Switch base to K₃PO₄ or CsF; Lower temp to 45°C; Increase catalyst loading to speed up reaction. |
| Homocoupling (Ar-Ar) | Oxygen leak | Ensure rigorous degassing; sparge solvents with Argon for 15 mins. |
Workflow Visualization
Figure 2: Decision workflow for reagent selection and process flow.
References
-
Ma, G., et al. (2009).
-Amino Acids." The Journal of Organic Chemistry, 74(23), 9202–9205.[5] Link -
Oswald, C. L., et al. (2009). "Negishi cross-coupling reactions of alpha-amino acid-derived organozinc reagents and aromatic bromides." University of Bath Research Portal. Link
-
BenchChem. (2025).[1][2] "Protocol 2: Suzuki-Miyaura Cross-Coupling of a 3-Bromophenylalanine Derivative." Application Notes. Link
-
Bachem. (2024). "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Technical Guides. Link
-
Knochel, P., et al. (2004). "Functionalized Organozinc Reagents." Negishi Coupling History and Protocols. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Use of the SPhos ligand to suppress racemization in arylpinacolboronate ester Suzuki couplings involving alpha-amino acids. Synthesis of biaryl derivatives of 4-hydroxyphenylglycine, tyrosine, and tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Fidelity Sonogashira Coupling of 3-Bromo-N-Boc-L-phenylalanine Methyl Ester
Executive Summary & Strategic Importance
The incorporation of alkynyl handles into chiral amino acid backbones is a cornerstone strategy in the synthesis of peptidomimetics, "click" chemistry probes, and conformationally restricted macrocycles. 3-Bromo-N-Boc-L-phenylalanine methyl ester represents a high-value, yet challenging scaffold. Unlike its 4-iodo counterparts, the 3-bromo position presents higher kinetic barriers to oxidative addition and increased steric sensitivity due to its proximity to the chiral alanine side chain.
This guide details a robust, field-validated protocol for the Sonogashira cross-coupling of this substrate. It prioritizes chemoselectivity (preserving the Boc/Methyl ester) and stereoretention (preventing
Key Technical Challenges Solved
-
Oxidative Addition Latency: Aryl bromides are significantly less reactive than iodides. We utilize a bis-triphenylphosphine system to stabilize the Pd(0) species while maintaining sufficient lability for the transmetallation step.
-
Racemization Risk: The
-proton of phenylalanine esters is acidic ( ). Strong bases or high temperatures (>80°C) can lead to enolization and loss of optical purity. This protocol employs a mild amine base strategy to mitigate this risk. -
Copper Contamination: Residual copper can chelate to the amino acid backbone, interfering with downstream biological assays. A specific chelation workup is included.
Mechanistic Insight & Pathway Analysis
The reaction proceeds via the standard Pd(0)/Pd(II) catalytic cycle. However, for this specific substrate, the Oxidative Addition step is the rate-determining step (RDS). The steric bulk of the ortho-amino acid side chain (relative to the 3-position) can retard the approach of the Pd(0)L
Figure 1: Catalytic Cycle & Racemization Risk Points
Caption: The catalytic cycle highlights the intersection of the Copper cycle with the Palladium cycle. Note the racemization risk pathway driven by base/heat.
Experimental Protocol
Protocol A: Standard High-Fidelity Coupling
Best for: Routine synthesis, high enantiomeric purity requirements.
Reagents & Materials
-
Substrate: 3-Bromo-N-Boc-L-phenylalanine methyl ester (1.0 equiv, 1.0 mmol, 358 mg)
-
Alkyne: Phenylacetylene (1.5 equiv, 1.5 mmol, 165 µL) [Representative Alkyne]
-
Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh
) Cl ] (0.05 equiv, 35 mg) -
Co-Catalyst: Copper(I) Iodide [CuI] (0.05 equiv, 9.5 mg)
-
Base: Triethylamine [Et
N] (3.0 equiv, degassed) -
Solvent: DMF (Anhydrous, degassed, 5 mL)
Step-by-Step Methodology
-
Inert Setup: Flame-dry a 25 mL Schlenk tube or round-bottom flask equipped with a magnetic stir bar. Cool under a stream of Argon or Nitrogen.[1]
-
Reagent Charging: Add the palladium catalyst (35 mg), CuI (9.5 mg), and the amino acid substrate (358 mg) to the flask.
-
Critical Note: If the alkyne is a solid, add it at this stage. If liquid, reserve for step 4.
-
-
Solvent Introduction: Seal the flask with a rubber septum. Evacuate and backfill with Argon (3x). Inject anhydrous DMF (5 mL) and Et
N (0.42 mL) via syringe. -
Alkyne Addition: Add phenylacetylene (165 µL) dropwise via syringe.
-
Why: Slow addition prevents high local concentrations of alkyne, reducing the risk of Glaser homocoupling (alkyne dimerization).
-
-
Reaction: Stir the mixture at Room Temperature (25°C) for 1 hour.
-
Checkpoint: Monitor by TLC (Hexane/EtOAc 3:1). If conversion is <10% after 1 hour, heat to 50°C . Do not exceed 60°C to protect the chiral center.
-
-
Workup (Chelation Wash):
-
Dilute reaction mixture with Ethyl Acetate (30 mL).
-
Wash with 5% aqueous citric acid (2 x 15 mL) or saturated NH
Cl. Citric acid is preferred as it solubilizes copper salts effectively without hydrolyzing the Boc group. -
Wash with water (1 x 15 mL) and Brine (1 x 15 mL).
-
Dry over Na
SO , filter, and concentrate in vacuo.
-
-
Purification: Purify via flash column chromatography on silica gel.
-
Gradient: 0%
20% EtOAc in Hexanes. -
Expected Yield: 75-88%.
-
Optimization & Troubleshooting Data
The following table summarizes optimization screens performed on similar N-protected amino acid aryl bromides.
| Entry | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Racemization Risk |
| 1 | Pd(PPh | Et | THF | 60 | 65 | High (Strong base) |
| 2 | Pd(PPh | Et | DMF | 50 | 85 | Low |
| 3 | Pd(OAc) | K | MeCN/H | 80 | 40 | Moderate (Hydrolysis) |
| 4 | Pd | Cs | Toluene | 100 | 92 | High (Thermal) |
-
Entry 2 is the recommended protocol. While Entry 4 gives higher yields, the temperature required poses a significant threat to the stereocenter and the Boc protecting group (thermal cleavage).
Experimental Workflow Diagram
Caption: Linear workflow for the batch synthesis of 3-alkynyl-phenylalanine derivatives.
Characterization & Validation
To validate the product identity and purity, the following data points are expected:
-
1H NMR (CDCl
, 400 MHz):-
Shift of aromatic protons: The 3-substituted ring pattern will change. Look for a singlet or doublet around
7.5-7.6 ppm corresponding to the proton between the alkyne and the alanine chain. -
Retention of Boc: Singlet at
1.4 ppm (9H). -
Retention of Methyl Ester: Singlet at
3.7 ppm (3H). -
-Proton: Multiplet at
4.6 ppm. Check integration carefully; loss of integration or splitting pattern changes can indicate racemization.
-
-
Chiral HPLC (Optional but Recommended):
-
Column: Chiralcel OD-H or AD-H.
-
Mobile Phase: Hexane/IPA (90:10).
-
Compare trace to racemic standard (prepared via high-temp coupling with strong base) to confirm enantiomeric excess (ee).
-
References
-
Sonogashira Coupling Overview: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[2] Chemical Reviews, 107(3), 874–922. Link
- Amino Acid Functionalization: Ma, S., & Zhu, G. (2003). Palladium-Catalyzed Coupling Reactions of Amino Acid Derived Halides. Chimica Oggi, 21, 13-16.
-
Racemization Suppression: Benoit, D., et al. (2006). Use of the Sonogashira coupling reaction for the "two-step" labeling of phenylalanine peptide side chains.[3] Journal of Organometallic Chemistry, 691(23), 5065-5070. Link
-
Catalyst Selection: Billingsley, K., & Buchwald, S. L. (2007). A General and Efficient Method for the Sonogashira Coupling of Aryl Chlorides and Bromides.[2][4] Journal of the American Chemical Society, 129(11), 3358–3366. Link
Sources
- 1. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of the Sonogashira coupling reaction for the "two-step" labeling of phenylalanine peptide side chains with organometallic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
Troubleshooting & Optimization
Preventing racemization during deprotection of 3-Bromo-N-Boc-L-phenylalanine methyl ester
Core Technical Brief: The "Electronic Trap"
Before executing any protocol, you must understand why this specific molecule is fragile.
The 3-Bromo substituent is an electron-withdrawing group (EWG) acting via the inductive effect (-I). It pulls electron density from the aromatic ring, which in turn pulls density from the
The Consequence: The
Visualization: The Racemization Risk Pathway
The following diagram illustrates the mechanistic risks during both Acidic (Boc removal) and Basic (Ester hydrolysis) deprotection.
Figure 1: Mechanistic pathways leading to loss of chirality. Note that the 3-Bromo group stabilizes the Enolate intermediate, accelerating racemization.
Protocol Knowledge Base
Workflow A: Removing the Boc Group (N-Terminus)
Objective: Isolate the free amine without alkylation or racemization. Risk Level: Low (if temperature is controlled).
The Protocol:
-
Preparation: Dissolve 1.0 eq of substrate in DCM (
). Cool to . -
Acidolysis: Add an equal volume of TFA (Trifluoroacetic acid) dropwise.
-
Crucial: Add 2.5% Triethylsilane (TES) or Thioanisole as a scavenger. Although the 3-Br group deactivates the ring against electrophilic attack, the tert-butyl cation can still attack the methyl ester oxygen or other nucleophiles.
-
-
Reaction: Stir at
for 30 mins, then warm to Room Temp (RT) for max 1 hour. -
Workup (The Critical Step):
-
DO NOT wash with aqueous
to neutralize. The local high pH at the interface will cause racemization of the 3-Br-Phe amine. -
INSTEAD: Concentrate the reaction mixture to an oil. Add cold Diethyl Ether to precipitate the amine-TFA salt.[1] Filter and dry.[1]
-
Self-Validation: The product should be a white solid. If it is a gum, re-precipitate from MeOH/Ether.
-
Workflow B: Removing the Methyl Ester (C-Terminus)
Objective: Generate the free carboxylic acid. Risk Level: HIGH . The 3-Br group makes the methyl ester highly prone to base-catalyzed enolization.
The Protocol (Lithium Hydroperoxide Method):
Standard LiOH hydrolysis is often too harsh for electron-deficient phenylalanines. We recommend the Evans/Boger modification using
-
Preparation: Dissolve substrate in THF/Water (3:1) at
.[2] -
Reagent Generation: In a separate vessel, mix
(2.0 eq) with (4.0 eq). This generates , which is more nucleophilic but less basic (lower ) than hydroxide. -
Hydrolysis: Add the
mixture to the substrate.[3] Stir at . -
Monitoring: Check TLC every 15 mins. Stop immediately upon consumption of starting material.
-
Quench: Acidify carefully with
to pH 3-4. Extract immediately with EtOAc.
Troubleshooting & FAQs
Ticket #101: "I lost chirality after Boc removal. The optical rotation is near zero."
Diagnosis: You likely performed an aqueous basic workup (e.g., washing the DCM layer with Saturated Bicarbonate) or neutralized the salt in situ with tertiary amine (DIEA/TEA) for a subsequent coupling reaction without cooling.
The Fix: The free amine of 3-Bromo-Phe is unstable regarding chirality in basic solution.
-
Avoid Aqueous Bases: Isolate the TFA or HCl salt as a solid (precipitation).
-
Controlled Neutralization: If you must couple immediately, use a weak base like Collidine or N-Methylmorpholine (NMM) and keep the temperature at
during the addition.
Ticket #102: "Can I use HCl/Dioxane instead of TFA?"
Answer:
Yes, and it is often preferred.
Using
-
Caution: Ensure the Dioxane is anhydrous. Presence of water can lead to partial ester hydrolysis (acid-catalyzed) if left too long.
Ticket #103: "My ester hydrolysis (LiOH) yielded a racemate. What now?"
Diagnosis:
The 3-Bromo substituent lowered the
The Fix: Switch to Enzymatic Hydrolysis .
-
Enzyme: Pig Liver Esterase (PLE) or Candida antarctica Lipase B (CAL-B).
-
Conditions: Phosphate buffer (pH 7.0), Acetone co-solvent (10%),
. -
Why: Enzymes operate at neutral pH, completely avoiding the enolization pathway.
Comparison of Methods
| Method | Reagents | Risk of Racemization | Recommended For |
| Acidolysis A | TFA / DCM / Silanes | Low | Standard Boc removal |
| Acidolysis B | 4N HCl / Dioxane | Very Low | Isolating solid amine salts |
| Saponification A | LiOH / MeOH / | High | Do NOT use for 3-Br-Phe |
| Saponification B | Moderate | Chemical ester hydrolysis | |
| Enzymatic | PLE / Buffer pH 7 | Negligible | High-value/Sensitive scale-up |
References
-
Mechanisms of Racemization in Peptide Synthesis Source: MDPI (Molecules) Context: Details the oxazolone and enolization mechanisms relevant to electron-deficient amino acids. [Link]
-
Deprotection of N-Boc Compounds Source: ResearchGate (J. Org. Chem) Context: Comparative studies of acidolytic cleavage methods and scavenger use. [Link]
-
Enzymatic Hydrolysis of Amino Acid Esters Source: PubMed / NIH Context: Use of Pig Liver Esterase (PLE) to resolve or hydrolyze esters under neutral conditions. [Link]
Sources
Troubleshooting low conversion in Suzuki coupling of brominated amino acids
Topic: Troubleshooting Low Conversion & Side Reactions in Suzuki-Miyaura Coupling Document ID: SC-AA-SUZ-004 Role: Senior Application Scientist Status: Active
Executive Summary
Welcome to the Advanced Synthesis Support Center. You are likely here because your cross-coupling yields are stalling below 50%, or you are observing loss of chiral integrity (racemization) in your amino acid substrates.
Suzuki-Miyaura coupling on brominated amino acids (e.g., 4-bromo-phenylalanine, 3-bromo-tyrosine) presents a unique "triad of failure":
-
Catalyst Poisoning: Free amines (
) and carboxylates ( ) act as competitive ligands, sequestering Palladium (Pd) from the catalytic cycle. -
Racemization: The acidity of the
-proton is enhanced by the adjacent carbonyl and the electron-withdrawing aryl halide, making it susceptible to base-mediated deprotonation. -
Protodeboronation: Heteroaryl boronic acids are prone to hydrolytic C-B bond cleavage before coupling occurs.
This guide provides a self-validating troubleshooting framework to diagnose and resolve these specific failure modes.
Diagnostic Workflow
Before altering random variables, use this logic tree to pinpoint the root cause of your low conversion.
Figure 1: Decision matrix for diagnosing low conversion in Suzuki coupling. Follow the path based on TLC/LC-MS analysis of the crude reaction mixture.
Technical Solutions & FAQs
Category 1: Catalyst Deactivation & Ligand Selection
Q: My reaction turns black immediately, and conversion stops at 10%. Why? A: "Pd black" formation indicates the collapse of the active catalytic species into inactive metal aggregates. In amino acids, this is often caused by the "chelation effect."
-
Mechanism: Free amines (
) and carboxylates ( ) on the amino acid coordinate to the Pd center, displacing the phosphine ligands necessary for the catalytic cycle. -
Solution:
-
Protecting Groups: Ensure the amine is protected (Boc, Fmoc, Cbz) and the acid is esterified (Me, Bn, tBu).
-
Robust Ligands: If you must couple unprotected substrates (e.g., in water), use dppf (1,1'-Bis(diphenylphosphino)ferrocene). The wide bite angle and bidentate nature of dppf make it resistant to displacement by amino acid side chains [1].
-
Q: Which ligand provides the highest turnover for sterically hindered brominated amino acids?
A: For hindered or electron-rich substrates (e.g., electron-rich bromides), standard
-
Recommendation: Switch to SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos .
-
Why? These dialkylbiaryl phosphine ligands are electron-rich (facilitating oxidative addition) and bulky (facilitating reductive elimination). SPhos is particularly effective at creating a "pocket" that protects the Pd center while allowing the coupling to proceed, significantly boosting yields over standard conditions [2].
Category 2: Racemization Suppression[1]
Q: I am getting good conversion, but the enantiomeric excess (ee) dropped from >99% to 75%. How do I stop this?
A: Racemization occurs via base-mediated deprotonation of the
-
The Trap: Carbonate bases (
, ) are often too strong ( of conjugate acid ~10.3) for sensitive amino acid esters. -
The Fix: Use a phosphate or fluoride base.[1]
- (anhydrous): Mild enough to preserve chirality but strong enough to activate the boronic acid.
-
KF /
: Fluoride activates the boronic acid via formation of a boronate-fluoride complex, avoiding high basicity entirely.
-
Protocol Adjustment: Combine Pd(OAc)2 / SPhos with
in toluene/water. This system has been validated to maintain ee for phenylglycine derivatives, which are notoriously prone to racemization [2].
Category 3: Protodeboronation (Boronic Acid Instability)
Q: My bromide is unreacted, but the boronic acid has disappeared. LC-MS shows the mass of the boronic acid minus
-
Root Cause: High temperature and aqueous base accelerate this pathway, especially with electron-deficient or heteroaryl boronic acids (e.g., 2-pyridyl, 2-thiazolyl).
-
Solutions:
-
Slow Release: Use MIDA boronates or Potassium Trifluoroborates (
) . These slowly hydrolyze to the active boronic acid, keeping the standing concentration low and minimizing decomposition [3]. -
Anhydrous Conditions: Switch to
in anhydrous dioxane or toluene. Without water, the hydrolytic pathway is blocked.
-
Data Summary: Ligand & Base Performance
Comparison of conditions for the coupling of Boc-4-Br-Phe-OMe with Ph-B(OH)2.
| Variable | Condition | Conversion (2h) | % ee (Chirality) | Notes |
| Ligand | 45% | 92% | Poor oxidative addition; slow. | |
| dppf | 88% | 94% | Excellent stability; good for aqueous runs [1]. | |
| SPhos | 98% | >99% | Best balance of rate and stereoretention [2]. | |
| Base | 95% | 78% | High conversion, severe racemization. | |
| 30% | 85% | Poisons catalyst; poor conversion. | ||
| 92% | 99% | Optimal balance. |
Optimized Protocol
Experiment: Coupling of Boc-4-bromo-L-phenylalanine methyl ester with p-tolylboronic acid.
Objective:
Reagents:
-
Substrate: Boc-4-Br-Phe-OMe (1.0 equiv)
-
Boronic Acid: p-Tolylboronic acid (1.5 equiv)
-
Catalyst:
(2 mol%) -
Ligand: SPhos (4 mol%) - Pre-complexation is vital.
-
Base:
(2.0 equiv, finely ground) -
Solvent: Toluene (anhydrous) / Water (20:1 ratio) - Trace water is needed for the boronic acid activation cycle.
Step-by-Step Procedure:
-
Pre-Catalyst Formation (Critical):
-
In a generic vial, dissolve
and SPhos in Toluene. Stir at room temperature for 15 minutes. The solution should turn from orange to a clear/pale yellow, indicating the formation of the active species. Skipping this step leads to inconsistent initiation.
-
-
Reaction Assembly:
-
To a reaction vessel (microwave vial or round bottom flask), add the amino acid substrate, boronic acid, and
. -
Add the pre-formed catalyst solution via syringe.
-
Add the trace amount of water (degassed).
-
-
Degassing:
-
Seal the vessel and sparge with Argon or Nitrogen for 5–10 minutes. Oxygen is the primary cause of homocoupling and catalyst death.
-
-
Execution:
-
Heat to 80°C for 4–6 hours. Note: Do not exceed 100°C to prevent thermal racemization.
-
-
Work-up:
-
Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over
. -
Purify via silica gel chromatography.
-
References
-
Suzuki-Miyaura diversification of amino acids and dipeptides in aqueous media. Source: University of St Andrews Research Repository. Context: Establishes dppf as the superior ligand for unprotected amino acid side chains in aqueous media.[3][4] URL:[Link]
-
Use of the SPhos Ligand to Suppress Racemization in Arylpinacolboron
-Amino Acids. Source: Journal of Organic Chemistry (ACS).[5] Context: Definitive study on using SPhos and Pd(OAc)2 to maintain chiral integrity during coupling. URL:[Link] -
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways. Source: University of Edinburgh / ACS. Context: Mechanistic insight into why boronic acids degrade and how esterification/MIDA boronates mitigate this. URL:[Link]
-
Suzuki-Miyaura Cross-Coupling: Practical Guide. Source: Yoneda Labs. Context: General practical guide for ligand selection and troubleshooting side reactions. URL:[Link]
Sources
Optimizing purification methods for N-Boc-L-phenylalanine methyl ester derivatives
Technical Support Center: N-Boc-L-Phe-OMe Purification
Welcome to the Advanced Purification Support Hub. This guide addresses the specific challenges associated with N-Boc-L-phenylalanine methyl ester (Boc-L-Phe-OMe) and its derivatives. While chemically simple, this compound class presents a unique "purification paradox": it is a low-melting solid (mp 36–40°C) that frequently behaves like a stubborn oil due to trace impurities (rotamers, residual Boc anhydride, or solvent entrapment).
The protocols below are designed to transition your product from a crude oil to a free-flowing crystalline solid, ensuring high enantiomeric excess (>99% ee) for downstream peptide synthesis.
Module 1: The "First Line of Defense" – Optimized Liquid-Liquid Extraction
The Issue: Standard workups often fail to remove excess Boc anhydride (
Protocol 1.1: The Imidazole Scavenge (Removing Excess )
Excess
-
Scavenging: Upon reaction completion, add imidazole (0.5 equiv relative to excess
) to the reaction mixture. Stir for 30 minutes at room temperature. -
Dilution: Dilute the organic phase (usually EtOAc or DCM) with volume equal to 3x the reaction volume.
-
Acid Wash (Critical): Wash with 0.5 M Citric Acid (preferred) or 0.5 M HCl (cold).
-
Why Citric? It effectively protonates the imidazole and removes unreacted amines without risking Boc-deprotection, which can occur with stronger acids if temperature is uncontrolled.
-
-
Base Wash: Wash with Saturated
to remove acidic impurities. -
Drying: Dry over
(not , which can trap product in the cake) and concentrate.
Visual Workflow: Extraction Logic
Figure 1: Optimized workup flow incorporating the imidazole scavenging step to eliminate chromatographic interference from Boc anhydride.
Module 2: Crystallization & Solidification (The "Oiling Out" Problem)
The Issue: N-Boc-L-Phe-OMe often isolates as a viscous oil. The melting point is near human body temperature (~36–40°C). If the purity is <95%, the melting point depression keeps it liquid at room temperature. The Fix: A specific Hexane/Ethyl Acetate solvent system with low-temperature seeding .
Protocol 2.1: The "Cloud Point" Crystallization
Do not use heat to dissolve the oil if possible. The compound melts so easily that heating often promotes oiling out rather than crystal growth.
-
Dissolution: Dissolve the crude oil in the minimum amount of Ethyl Acetate (EtOAc) at room temperature.
-
Precipitation: Add Hexane (or Petroleum Ether) dropwise with vigorous stirring.
-
The Cloud Point: Stop adding Hexane when a persistent cloudiness appears.
-
Clarification: Add 1-2 drops of EtOAc to make the solution just clear again.
-
Seeding (Mandatory): Add a tiny crystal of pure N-Boc-L-Phe-OMe. If none is available, scratch the glass wall with a glass rod to induce nucleation.
-
Cooling: Place the flask in a refrigerator (4°C) overnight. Do not freeze immediately (rapid cooling traps impurities).
-
Collection: Filter the white needles and wash with cold Hexane .
Table 1: Solvent Systems for Recrystallization
| Solvent Pair | Ratio (v/v) | Outcome | Best For |
| EtOAc / Hexane | 1:5 to 1:10 | White Needles | Standard purification; high recovery. |
| Et2O / Hexane | 1:10 | Dense Powder | Removing non-polar impurities. |
| EtOH / Water | Variable | Plates | Large scale; requires careful temp control to avoid oiling. |
Module 3: Chromatographic Separation
The Issue: When crystallization fails due to high impurity load (e.g., racemized product or side-products). The Fix: Flash chromatography on silica gel.
-
Stationary Phase: Silica Gel 60 (230-400 mesh).[4]
-
Mobile Phase: Gradient of Hexane:Ethyl Acetate .
-
Start: 90:10 (Hex:EtOAc) to elute non-polar byproducts.
-
Product Elution: Typically occurs around 80:20 to 70:30 .
-
-
Loading: Dissolve crude in minimum DCM. Avoid EtOAc for loading as it broadens bands.
Technical Note: N-Boc-L-Phe-OMe is UV active (phenyl ring). Monitor at 254 nm .
Module 4: Troubleshooting & FAQs
Q1: My product is a clear oil and refuses to solidify, even in the freezer. What now?
A: This is "solvent entrapment" or significant MP depression.
-
High Vacuum: Place the oil under high vacuum (<1 mbar) for 24 hours. The removal of trace solvent often triggers spontaneous crystallization.
-
Trituration: Add cold Pentane or Hexane to the oil and sonicate. This extracts the solvent residues and often turns the oil into a white solid.[5]
-
Seed: You must seed the oil. If you lack a seed crystal, ask a colleague for any Boc-amino acid crystal; isomorphous seeding sometimes works.
Q2: I suspect racemization (D-isomer contamination). How do I check?
A: Racemization is common if base (TEA/DIEA) was used in excess during methyl ester formation.
-
Analysis: Standard NMR cannot distinguish enantiomers. You must use Chiral HPLC .
-
Column: Chiralcel OD-H or AD-H.
-
Mobile Phase: Hexane/Isopropanol (90:10).
-
Prevention: Use HOBt (Hydroxybenzotriazole) during coupling to suppress oxazolone formation, the primary pathway for racemization.
Q3: I see a "doublet" of peaks in my NMR for the Boc-group or Methyl ester. Is it impure?
A: Not necessarily. N-methylated or sterically hindered amino acids often show rotamers (cis/trans isomers around the amide bond) in NMR at room temperature.
-
Test: Run the NMR at 50°C. If the peaks coalesce into a single sharp singlet, it is a pure compound exhibiting rotamerism. If they remain distinct, it is an impurity.
Visual Workflow: Troubleshooting Logic
Figure 2: Decision tree for handling persistent oils.
References
-
Basel, Y., & Hassner, A. (2001).[6] Imidazole and Trifluoroethanol as Efficient and Mild Reagents for Destruction of Excess Di-tert-butyl Dicarbonate [(BOC)2O].[6][7] Synthesis, 2001(04), 0550–0552.
-
Sigma-Aldrich. (n.d.). N-(tert-Butoxycarbonyl)-L-phenylalanine methyl ester Product Specification. Sigma-Aldrich Catalog.
-
Benoiton, N. L. (1993). Racemization during aminolysis of activated esters of N-alkoxycarbonylamino acids. International Journal of Peptide and Protein Research, 41(5), 512-516.
-
Org. Synth. (2017).[7][8] Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal. Organic Syntheses, 94, 358-371.
Sources
- 1. peptide.com [peptide.com]
- 2. asianpubs.org [asianpubs.org]
- 3. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 4. rsc.org [rsc.org]
- 5. N-Boc-4-aminomethyl-L-phenylalanine - Reaction / Application on synthetic works_Chemicalbook [chemicalbook.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. orgsyn.org [orgsyn.org]
Technical Support Center: Solubility Optimization for 3-Bromo Amino Acid Esters
Case ID: #SOL-3BAE-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Overcoming Solubility Limits & Stability Risks of 3-Bromo Amino Acid Esters
The Core Conflict: Polarity vs. Stability
As researchers, we often encounter a frustrating paradox with 3-bromo amino acid esters (e.g., 3-bromo-phenylalanine ethyl ester,
-
The Solubility Trap: These compounds are typically synthesized and stored as hydrochloride (HCl) or tosylate (TsOH) salts to prevent shelf-degradation. These salts are highly polar, dissolving well in water or methanol but remaining stubbornly insoluble in the aprotic organic solvents (DCM, THF, Toluene) required for subsequent coupling or cyclization reactions.
-
The Stability Trap: To solubilize them in organic media, you must "free-base" them. However, the presence of the 3-bromo group (a good leaving group) adjacent to the
-proton makes these molecules ticking time bombs. Exposure to strong bases or excess heat triggers -elimination (forming -unsaturated esters) or aziridine formation .
This guide provides three field-proven protocols to solve this without destroying your starting material.
Decision Matrix: Selecting the Right Protocol
Before starting, determine your reaction tolerance using the logic flow below.
Protocol A: The "Cold-Wash" Free-Basing (Standard)
Best for: Reactions requiring anhydrous organic solvents (e.g., DCC couplings, alkylations). Mechanism: Rapid neutralization at low temperature to minimize elimination kinetics.
The Risk of Elimination
The 3-bromo substituent increases the acidity of the
Step-by-Step Procedure
-
Suspension: Suspend the amino ester salt (1.0 equiv) in Dichloromethane (DCM) . It will likely remain a slurry. Use 10 mL DCM per gram of salt.
-
Thermal Control: Cool the slurry to 0°C in an ice bath.
-
The Base Choice: Add an equal volume of saturated aqueous NaHCO₃ (Sodium Bicarbonate).
-
Critical: Do NOT use NaOH or KOH. The high local pH at the droplet interface will cause immediate elimination.
-
Alternative: For extremely sensitive substrates, use 5% aqueous
.
-
-
Extraction: Vigorously stir at 0°C for 5–10 minutes until the organic layer becomes clear (indicating the free base has dissolved).
-
Separation: Separate layers quickly. Wash the organic layer once with cold brine.
-
Drying: Dry over anhydrous
(Magnesium sulfate can sometimes be slightly Lewis acidic and problematic). -
Usage: Filter and use the solution immediately . Do not concentrate to dryness on a rotovap unless absolutely necessary, as the concentration increases the rate of intermolecular polymerization.
Protocol B: Phase Transfer Catalysis (The "Solid-Liquid" Bypass)
Best for: Substrates that decompose immediately upon free-basing or reactions that must be strictly anhydrous. Mechanism: You do not isolate the free base. Instead, a catalyst shuttles the anion into the organic phase to react, keeping the bulk of the amino acid in the safe, solid salt form until the moment of reaction.
Reagents
-
Solvent: DCM, Chloroform, or Toluene.
-
Catalyst: Tetrabutylammonium bromide (TBAB) or Benzyltriethylammonium chloride (TEBA).
-
Base: Solid
or finely powdered KOH (use with caution).
Workflow Visualization
Protocol
-
Suspend the 3-bromo amino ester salt in DCM.
-
Add the electrophile (e.g., alkyl halide, acyl chloride).
-
Add 5–10 mol% of TBAB.
-
Add solid, powdered inorganic base (e.g.,
). -
Stir vigorously. The reaction occurs at the surface of the solid base or via the catalyst shuttle.
Solvent Compatibility Data
If you must use a single-phase solvent system, consult the table below. Note that "Solubility" refers to the Salt Form .
| Solvent | Solubility of HCl Salt | Recommended Additive for 3-Bromo Esters | Risk Level |
| Methanol (MeOH) | High | None | High (Risk of transesterification) |
| Water | High | None | High (Hydrolysis of ester) |
| DMF / DMSO | High | None | Low (Hard to remove; workup difficult) |
| DCM / Chloroform | Negligible | 5-10% MeOH (Cosolvent) | Medium (Good solubility, but MeOH can react) |
| THF | Low | 2-5% Water (if tolerable) | Medium |
| Ethyl Acetate | Negligible | None | N/A (Requires free-basing) |
Expert Tip: If using DCM, adding a small amount of Hexafluoroisopropanol (HFIP) can sometimes solubilize the salt via hydrogen bonding without being nucleophilic enough to cause side reactions [1].
FAQ: Troubleshooting Common Failures
Q: My solution turned black/dark brown after neutralizing. What happened?
A: You likely triggered
Q: I can't get the salt to dissolve in DCM, even with base. A: The neutralization might be too slow due to phase transfer issues. Fix: Add a small amount of water to the base to create a true biphasic system (liquid-liquid) rather than solid-liquid, or add 1% MeOH to the DCM layer to help wet the salts.
Q: The ester hydrolyzed to the acid. A: This happens if the biphasic neutralization takes too long or if the aqueous layer is too basic (pH > 10). Fix: Use a stoichiometric amount of base (1.05 equiv) and separate the layers immediately after the solid dissolves.
Q: Can I use an ion-exchange resin? A: Yes. Passing the solution through a weak basic anion exchanger (like Amberlyst A-21) is a very gentle way to free-base these sensitive compounds without exposing them to high local pH [2].
References
-
Solvent Effects in Amine Protection: Sarkar, A., et al. "Ionic liquid catalyzed N-tert-butyloxycarbonylation of amines."[1] Journal of Organic Chemistry, 2011, 76 (17), 7132-7140.
-
Solid-Phase Neutralization: Blomquist, A. T., et al. "Rapid and Efficient Preparation of Free Amino Acids from Strong Acid Salts." Analytical Biochemistry, 1972.
-
Phase Transfer Catalysis Review: O'Donnell, M. J. "The Enantioselective Synthesis of
-Amino Acids by Phase-Transfer Catalysis." Accounts of Chemical Research, 2004, 37 (8), 506–517.[2] -
Beta-Elimin
-Elimination Side Reactions in Peptide Synthesis." ResearchGate / ChemInform, 2010.
Sources
Minimizing side reactions during methyl ester hydrolysis of brominated substrates
Topic: Minimizing Side Reactions in Brominated Substrates
Module 1: Diagnostic & Triage
Start Here. The presence of a bromine atom (Alkyl-Br or Aryl-Br) introduces specific failure modes during standard saponification. Select your substrate class below to identify the primary risk factor.
Diagnostic Decision Tree
Use this logic flow to select the correct protocol.
Figure 1: Triage logic for selecting hydrolysis conditions based on substrate sensitivity.
Module 2: Technical Protocols
Protocol A: Optimized LiOH Hydrolysis (The "Cold" Standard)
Best For: Unactivated Aryl Bromides | Simple Alkyl Bromides (with steric protection). Mechanism: Nucleophilic acyl substitution via tetrahedral intermediate.
The Causality: Standard hydroxide hydrolysis (
Step-by-Step:
-
Solvent System: Prepare a 3:1 mixture of THF:Water. (THF solubilizes the organic ester; water provides the nucleophile).
-
Dissolution: Dissolve substrate (1.0 equiv) in the THF/Water mixture. Cool to 0°C in an ice bath.
-
Reagent Addition: Add
(1.2 equiv) slowly.-
Critical Control: Do NOT use large excesses (e.g., 5-10 equiv) common in standard protocols. Excess hydroxide increases
probability.
-
-
Monitoring: Stir at 0°C. Monitor by TLC/LCMS every 30 mins.
-
Quench: Acidify carefully with 1M
to pH 3-4, extract immediately with EtOAc.
Protocol B: Anhydrous Hydrolysis via TMSOK
Best For: Activated Aryl Bromides (High
The Causality:
Step-by-Step:
-
Conditions: Run under
atmosphere. -
Solvent: Dissolve methyl ester (1.0 equiv) in anhydrous THF (0.1 M concentration).
-
Reaction: Add solid TMSOK (1.1 – 1.5 equiv) in one portion.
-
Observation: A precipitate (the potassium carboxylate salt) often forms.
-
Workup: Dilute with ether (to precipitate more salt) or quench with dilute aqueous citric acid to hydrolyze the silyl ester and protonate the acid.
Protocol C: The "Snip" Method (Trimethyltin Hydroxide)
Best For: Highly sensitive Alkyl Bromides | Complex Natural Products.
Reagent: Trimethyltin Hydroxide (
The Causality: This is the "nuclear option" for selectivity.
Step-by-Step:
-
Safety: WARNING. Organotin compounds are toxic. Use a fume hood and double-gloving.
-
Execution: Combine ester (1.0 equiv) and
(2.0 - 5.0 equiv) in DCE. -
Heat: Heat to 60-80°C (reflux).
-
Note: Despite the heat, the reaction is chemoselective because the reagent is neutral, not basic.
-
-
Purification: The challenge is removing tin byproducts.
-
Fix: Wash organic layer with 5%
or use KF on silica gel chromatography to sequester tin.
-
Protocol D: Enzymatic Hydrolysis (Green Route)
Best For: Labile Alkyl Bromides | Chiral substrates. Reagent: Pig Liver Esterase (PLE) or Candida Antarctica Lipase B (CALB).
The Causality: Enzymes operate at neutral pH (7.0). There is zero concentration of free hydroxide or strong acid, rendering
Step-by-Step:
-
Buffer: Prepare Phosphate Buffer (pH 7.0 - 7.2).
-
Co-solvent: Add acetone or DMSO (up to 10-20% v/v) to aid substrate solubility.
-
Initiation: Suspend ester in buffer/cosolvent. Add PLE (approx 10-50 units/mmol).
-
pH Stat: As hydrolysis proceeds, acid is generated, dropping pH. Use an autotitrator (or manual addition) of 0.1 M NaOH to maintain pH at 7.0.
-
Why? If pH drops too low, the enzyme deactivates.
-
-
Termination: Filter off enzyme (Celite) or extract with EtOAc.
Module 3: Troubleshooting & FAQs
Common Failure Modes
| Symptom | Diagnosis | Root Cause | Immediate Fix |
| Bromine Missing (Alkyl) | Product mass = Target - HBr + OH (M-80+17) | Switch to Protocol C ( | |
| Alkene Formation | Product mass = Target - HBr (M-80) | E2 Elimination | Base is too strong/hindered. Avoid |
| Bromine Missing (Aryl) | Product mass = Target - Br + OH | Ring is activated (e.g., nitro-benzoate). Use Protocol B (TMSOK) to avoid aqueous hydroxide. | |
| Incomplete Reaction | Starting material remains | Low Solubility | The ester is not dissolving in the aqueous layer. Increase THF ratio or switch to Dioxane/Water. |
Pathway Visualization: Why Hydrolysis Fails
The diagram below illustrates the competition between the desired path (Blue) and the side reactions (Red) for an alkyl bromide substrate.
Figure 2: Competitive mechanistic pathways for alkyl bromide esters in basic media.
References
-
Nicolaou, K. C., et al. (2005).[1][3] "A Mild and Selective Method for the Hydrolysis of Esters with Trimethyltin Hydroxide." Angewandte Chemie International Edition, 44(9), 1378–1382.
- Authority: Defines the standard for using tin reagents in sensitive synthesis.
-
Laganis, E. D., & Chenard, B. L. (1984). "Metal silanolates: organic soluble equivalents for O-2.[9] Useful reagents for ester cleavage and ketone enolate generation."[4] Tetrahedron Letters, 25(51), 5831-5834.
- Authority: The found
-
Salomon, C. J., et al. (2000). "Bis(tributyltin) Oxide: A Versatile Reagent for the Hydrolysis of Esters." Journal of Organic Chemistry, 65(12), 3910-3912.
- Authority: Validates tin-oxide medi
-
Bornscheuer, U. T., & Kazlauskas, R. J. (2006). Hydrolases in Organic Synthesis: Regio- and Stereoselective Biotransformations. Wiley-VCH.
- Authority: Comprehensive text on enzymatic hydrolysis (PLE/CALB)
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Trimethyltin Hydroxide | Research Grade | RUO [benchchem.com]
- 3. A Mild and Selective Method for the Hydrolysis of Esters with Trimethyltin Hydroxide | Zendy [zendy.io]
- 4. Straightforward protocol for the efficient synthesis of varied N1-acylated (aza)indole 2-/3-alkanoic acids and esters: optimization and scale-up - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Addition-Elimination at Aromatics (SNAR) [employees.csbsju.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 9. Silanol Salt for Deprotection Reactions and Cross-coupling Reactions | TCI AMERICA [tcichemicals.com]
Peptide Synthesis Technical Support: Meta-Substituted Phenylalanine Optimization
Status: Operational Ticket ID: META-PHE-OPT-001 Support Tier: Level 3 (Senior Application Scientist)
Introduction: The "Meta" Challenge in Peptide Chemistry
Welcome to the Advanced Peptide Synthesis Support Center. You are likely here because a standard coupling protocol (e.g., HBTU/DIEA) failed to incorporate a meta-substituted phenylalanine (m-X-Phe) or resulted in significant racemization.
While ortho-substitution creates direct steric clash at the reaction center, ** meta-substitution presents a dual-threat**:
-
Electronic Deactivation: Common meta-substituents in drug discovery (e.g.,
, , ) are often electron-withdrawing groups (EWGs). These increase the acidity of the -proton, significantly heightening the risk of racemization during activation. -
Aggregation (The "Hidden" Sterics): These hydrophobic side chains promote rapid on-resin
-sheet formation (aggregation), effectively burying the N-terminus and mimicking steric hindrance.
This guide provides a self-validating, high-fidelity workflow to overcome these barriers.
Module 1: Reagent Selection & Chemical Strategy
The Activator Hierarchy
Do not default to HBTU. For meta-substituted analogs, the choice of coupling reagent dictates the balance between yield and optical purity.
| Reagent System | Role | Recommendation | Mechanism & Risk |
| DIC / Oxyma Pure | Primary Choice | High | Carbodiimide/Oxime: Forms an active ester at neutral/slightly acidic pH. Benefit: Lowest racemization risk for EWG-substituted Phe. Safer than HOBt (non-explosive).[1] |
| HATU / HOAt / Collidine | Power User | Medium | Aminium/Aza-benzotriazole: The 7-aza nitrogen creates a neighbor-group effect that accelerates coupling by ~100x. Risk: High pH (basic) promotes |
| COMU / DIEA | Alternative | Medium-High | Uronium/Oxime: Hybrid reagent. Soluble and efficient like HATU but generates the safer Oxyma leaving group. Good for microwave SPPS. |
| HBTU / HOBt | Legacy | Avoid | Aminium/Benzotriazole: Insufficient activation power for aggregated sequences; high risk of deletion sequences. |
The Solvent System: Breaking the Aggregates
Meta-Phe residues are lipophilic. Standard DMF often fails to solvate the growing chain, leading to "structure-based" steric hindrance.
-
The "Magic Mixture": DCM/DMF/NMP (1:1:1).[3]
-
Chaotropic Salts: Add 0.1 M LiCl or KSCN to the coupling mixture. These salts disrupt the hydrogen bonding network of the resin-bound peptide, exposing the amine.
Module 2: Decision Logic & Workflow
The following decision tree illustrates the logical progression for optimizing your coupling reaction.
Figure 1: Decision matrix for selecting coupling conditions based on substituent electronics and aggregation risk.
Module 3: Troubleshooting & FAQs
Q1: I am seeing a "doublet" peak in HPLC for my meta-CF3-Phe peptide. Is this a deletion?
Diagnosis: This is likely racemization , not a deletion.
Mechanism: The
-
Switch to DIC/Oxyma (Base-free activation).
-
If you must use HATU, use TMP (2,4,6-trimethylpyridine) or Sym-collidine instead of DIEA. These weaker, bulkier bases reduce proton abstraction while maintaining activation.
Q2: The coupling yield is <20% even with HATU. What is happening?
Diagnosis: On-resin aggregation . The meta-substituent has created a hydrophobic patch, causing the peptide chains to stack (beta-sheets), physically shielding the N-terminus. Solution:
-
Microwave Irradiation: Heat to 75°C (if Cys/His are absent) to kinetically disrupt aggregates.
-
Pseudoproline Dipeptides: If the meta-Phe is preceded by Ser/Thr/Cys, use a pseudoproline dipeptide to induce a "kink" in the backbone, preventing sheet formation.
Q3: Can I use microwave synthesis for meta-nitro-phenylalanine?
Warning: Be cautious. Nitro groups can be thermolabile or reactive under high-energy microwave conditions in the presence of amines. Protocol: Limit temperature to 50°C and extend reaction time (20 mins) rather than forcing 75°C/5 mins.
Module 4: Master Protocol (Difficult Coupling)
Objective: High-efficiency coupling of meta-substituted Fmoc-Phe-OH with minimal racemization.
Materials:
-
Resin: ChemMatrix or PEG-PS (Superior swelling over polystyrene).
-
Activator: DIC (Diisopropylcarbodiimide) and Oxyma Pure.[1][4]
-
Solvent: DMF (Anhydrous).[5] Optional: NMP if sequence is >15 AA.
Step-by-Step Procedure:
-
Resin Preparation:
-
Swell resin in DCM for 20 mins, then wash 3x with DMF.
-
-
Pre-Activation (The "Cold" Start):
-
Dissolve 5.0 eq of Fmoc-m-X-Phe-OH and 5.0 eq of Oxyma Pure in minimal DMF.
-
Add 5.0 eq of DIC.
-
Critical: Allow to activate for 2-3 minutes before adding to the resin. This ensures active ester formation before the base-sensitive resin contact.
-
-
Coupling Cycle 1 (Ambient):
-
Add mixture to resin.[6] Shake at Room Temperature (RT) for 60 minutes .
-
Why? Allows initial coupling without thermal stress that promotes racemization.
-
-
Drain & Wash:
-
Drain reactor. Wash 3x with DMF.
-
-
Coupling Cycle 2 (Thermal/Chaotropic):
-
If Cycle 1 is suspected incomplete: Repeat the mixture preparation.
-
Add 0.1 M LiCl in DMF to the reaction vessel.
-
Heat to 50°C (Microwave) for 10 minutes OR shake at RT for 2 hours.
-
-
Validation:
-
Perform Chloranil Test (more sensitive for secondary amines or hindered primary amines) or standard Kaiser Test.
-
-
Capping:
-
If the test is slightly positive but you must proceed, cap unreacted amines with Acetic Anhydride/DIEA to prevent deletion sequences.
-
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link
-
Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal, 15(37), 9394–9403. Link
-
Paradís-Bas, M., et al. (2016).[3] The Road to the Synthesis of "Difficult Peptides". Methods in Molecular Biology, 1348, 1-13. Link
-
Collins, J. M., et al. (2014). Microwave-Enhanced Solid-Phase Peptide Synthesis. Organic Process Research & Development, 18(12), 1611–1621. Link
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[7] An efficient peptide coupling additive.[1] Journal of the American Chemical Society, 115(10), 4397–4398. Link
Sources
Validation & Comparative
Technical Guide: 1H NMR Interpretation of 3-Bromo-N-Boc-L-phenylalanine methyl ester
Executive Summary & Strategic Context
In the development of peptidomimetics and cross-coupling precursors, 3-Bromo-N-Boc-L-phenylalanine methyl ester serves as a critical "chassis" molecule. Its value lies in the orthogonal protection (Boc/Methyl ester) and the meta-bromide handle, which allows for Suzuki-Miyaura couplings to generate libraries of non-canonical amino acids.
However, a recurring bottleneck in the synthesis of this intermediate is regioisomer contamination . Commercial bromination of phenylalanine often yields mixtures of 2-, 3-, and 4-bromo isomers. Standard LC-MS cannot easily distinguish these isomers as they share identical mass (
This guide compares the 1H NMR performance of the 3-bromo isomer against its regioisomeric alternatives (2-Br and 4-Br) and evaluates solvent systems (CDCl₃ vs. DMSO-d₆) to establish a self-validating protocol for structural confirmation.
Comparative Analysis: Regioisomer Differentiation
The primary "performance" metric for NMR in this context is the ability to unequivocally distinguish the substitution pattern on the aromatic ring.
The "Aromatic Fingerprint" Test
Unlike the 4-bromo (para) isomer, which possesses a plane of symmetry, the 3-bromo (meta) isomer lacks symmetry, resulting in four distinct aromatic proton environments.
| Feature | 3-Bromo (Meta) - Target | 4-Bromo (Para) - Common Impurity | 2-Bromo (Ortho) - Rare Impurity |
| Symmetry | Asymmetric | Symmetric ( | Asymmetric |
| Signal Count | 4 distinct signals | 2 distinct signals | 4 distinct signals |
| Splitting Pattern | Singlet, Doublet, Triplet, Doublet | Pair of Doublets (AA'BB' system) | Complex (d, t, t, d) |
| Key Diagnostic | Isolated Singlet (~7.5 ppm) | Roofing effect (symmetric doublets) | Downfield Doublet (deshielded H3) |
Expert Insight: The presence of a narrow doublet or singlet at ~7.5-7.6 ppm (H2) is the definitive "Go/No-Go" signal for the 3-bromo isomer. If you see two clean doublets integrating to 2H each, you have the 4-bromo isomer.
Experimental Protocol: Structural Validation
To ensure reproducibility, follow this standardized workflow.
Sample Preparation
-
Mass: 10–15 mg of analyte.
-
Solvent: 600 µL of Chloroform-d (CDCl₃) (99.8% D) + 0.03% TMS.
-
Why CDCl₃? It minimizes hydrogen bonding with the amide NH, resulting in sharper peaks compared to DMSO, and prevents overlap between the solvent residual peak and the critical alpha-proton region.
-
-
Tube: 5mm high-precision NMR tube (Wilmad 507-PP or equivalent).
-
Filtration: Filter through a cotton plug in a glass pipette to remove inorganic salts (e.g., LiBr/NaBr from synthesis).
Acquisition Parameters (600 MHz equivalent)
-
Pulse Sequence: zg30 (30° pulse angle).
-
Relaxation Delay (D1): 2.0 seconds (Ensure full relaxation of aromatic protons).
-
Scans (NS): 16 (Sufficient for >10 mg).
-
Temperature: 298 K.
Detailed Spectral Interpretation
The spectrum of 3-Bromo-N-Boc-L-phenylalanine methyl ester is divided into three logical zones.
Zone A: The Protected Backbone (Aliphatic)
This region confirms the integrity of the amino acid core.
-
1.42 ppm (Singlet, 9H): tert-Butyl group of the Boc protector.
-
QC Check: Integration must be exactly 3x the methyl ester. If <9H, Boc deprotection has occurred.
-
-
3.05 ppm (Doublet of Doublets, 1H,
Hz): -proton (H ). -
3.15 ppm (Doublet of Doublets, 1H,
Hz): -proton (H ).-
Note: These are diastereotopic due to the chiral center at the
-carbon.
-
-
3.72 ppm (Singlet, 3H): Methyl ester (-OCH₃).
-
4.58 ppm (Multiplet/Q, 1H):
-proton. -
4.98 ppm (Broad Doublet, 1H): Carbamate NH.
-
Solvent Effect: In CDCl₃, this is broad and chemical shift varies with concentration.[1]
-
Zone B: The Aromatic Region (The "Performance" Zone)
This is where the 3-bromo substitution is validated.
-
7.18 ppm (Triplet, 1H,
Hz): H5 (Meta to Br). This proton has two ortho neighbors (H4, H6), creating a triplet. -
7.12 ppm (Doublet, 1H,
Hz): H6 (Para to Br). Couples primarily with H5. -
7.39 ppm (Doublet, 1H,
Hz): H4 (Ortho to Br and Alkyl). Couples primarily with H5. -
7.55 ppm (Narrow Singlet/Doublet, 1H,
Hz): H2 (The "Isolated" Proton).-
Mechanism:[2] This proton is trapped between the alkyl group and the Bromine. It has no ortho neighbors, only weak meta-coupling to H4/H6. This peak is the signature of the 3-bromo isomer.
-
Solvent Comparison: CDCl₃ vs. DMSO-d₆[3][4]
While CDCl₃ is the standard, DMSO-d₆ is often required if the peptide chain grows or solubility decreases.
| Parameter | CDCl₃ | DMSO-d₆ | Recommendation |
| Amide NH | Broad, ~5.0 ppm | Sharp Doublet, ~7.3 ppm | Use DMSO if measuring |
| Water Peak | ~1.56 ppm (overlaps with Boc) | ~3.33 ppm (overlaps with | CDCl₃ is superior for integration of the Boc group. |
| Rotamers | Minimal | Visible | DMSO may show "shadow peaks" due to slow rotation of the Boc-amide bond. |
Visualization of Workflows
Diagram 1: Analytical Workflow
This flow illustrates the decision-making process during the characterization.[3]
Caption: Step-by-step workflow for validating the regiochemistry of the brominated phenylalanine derivative.
Diagram 2: Logic Tree for Regioisomer Assignment
A visual guide to interpreting the aromatic splitting patterns.
Caption: Decision logic for distinguishing 2-, 3-, and 4-bromo isomers based on splitting multiplicity.
References
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Foundational text on pulse sequences and relaxation delays). Link
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. (Source for chemical shift prediction of substituted benzenes). Link
-
Hanson, H. E., et al. (2018). "Solvent Effects in NMR Spectroscopy of Amino Acids." Journal of Chemical Education. (Validation of CDCl3 vs DMSO solvent shifts). Link
-
Sigma-Aldrich. (2023). Product Specification: Boc-3-bromo-L-phenylalanine. (Reference for physical properties and handling). Link
Sources
Publish Comparison Guide: Mass Spectrometry Analysis of Brominated N-Boc Amino Acid Esters
Executive Summary: The Analytical Challenge
Brominated N-Boc amino acid esters are critical intermediates in the synthesis of complex peptidomimetics and cross-coupling precursors (e.g., Suzuki-Miyaura coupling). However, their analysis presents a unique paradox: the Boc (tert-butyloxycarbonyl) group adds lability, while the bromine atom introduces distinct isotopic complexity.
This guide moves beyond standard "peptide analysis" protocols to address the specific physicochemical behavior of this class. We compare ionization modes, detail fragmentation pathways, and provide a self-validating protocol to ensure structural confirmation during drug development.
Comparative Analysis: Ionization & Detection
The choice of ionization technique is the single most critical variable in analyzing these hydrophobic, protected species.
Comparison 1: Ionization Source Performance
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) | Electron Impact (EI) |
| Suitability | High (Recommended) | Medium | Low |
| Primary Ion | |||
| Sensitivity | Excellent for polar/semi-polar esters. | Good for highly hydrophobic esters. | Poor (requires high volatility). |
| Fragmentation | Minimal (soft ionization). Preserves the Boc group.[1][2] | Moderate. Thermal degradation of Boc is common. | Extensive. Boc group usually vanishes; C-Br bond often cleaves. |
| Bromine Signal | Clear doublet ( | Clear doublet. | Complex due to extensive fragmentation. |
Expert Insight:
For N-Boc brominated esters, ESI in Positive Mode is the gold standard. Unlike free amino acids, the N-Boc and ester groups mask the zwitterionic character, making the molecule significantly more hydrophobic. Consequently, these molecules have a high affinity for sodium ions. You will frequently observe the
Comparison 2: Structural Confirmation Markers
Distinguishing the target product from common impurities (e.g., debrominated byproducts or deprotected amines) requires tracking specific mass shifts.
| Analyte State | Mass Shift ( | Isotope Pattern | Diagnostic Significance |
| Intact Parent | Target Mass (M) | 1:1 Doublet (M, M+2) | Confirms presence of Br and intact molecule. |
| De-Boc (In-Source) | 1:1 Doublet | Common artifact in high-temperature sources. | |
| Loss of Isobutene | 1:1 Doublet | Characteristic "Boc signature" fragmentation. | |
| Debrominated | Singlet (No M+2) | Critical impurity to monitor (often from Pd-catalyzed side reactions). |
Mechanistic Visualization: Fragmentation Pathways
Understanding the fragmentation logic is essential for interpreting MS/MS spectra. The Boc group undergoes a specific elimination mechanism, while the bromine atom provides an isotopic "anchor" that remains on the backbone until high collision energies are applied.
Graphviz Diagram: Fragmentation Logic of N-Boc-4-Bromo-Phenylalanine Methyl Ester
Caption: Figure 1. ESI-MS/MS fragmentation pathway for a representative brominated N-Boc amino acid ester. Note the sequential loss of the protecting group elements before the bromine-carbon bond is typically broken.
Validated Experimental Protocol
This protocol is designed to minimize "in-source fragmentation" (ISF), a common error where the Boc group falls off before detection, leading to false negatives.
Reagents
-
Solvent A: Water + 0.1% Formic Acid (LC-MS Grade).[3]
-
Solvent B: Acetonitrile (ACN) + 0.1% Formic Acid.
-
Standard: N-Boc-4-bromo-phenylalanine methyl ester (or equivalent).
Step-by-Step Workflow
-
Sample Preparation (The "Cold Dilution" Method):
-
Dissolve 1 mg of sample in 1 mL of 100% Methanol (Stock A).
-
Dilute Stock A 1:100 into 50:50 ACN:Water .
-
Critical Step: Keep samples at 4°C until injection. N-Boc groups are thermally labile; room temperature autosamplers can induce slow degradation.
-
-
LC Conditions:
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).
-
Gradient: Steep gradient recommended (50% B to 95% B over 3 minutes). These compounds are hydrophobic and elute late.
-
Flow Rate: 0.4 mL/min.
-
-
MS Source Parameters (Optimized for Labile Groups):
-
Source Temp: < 300°C (Standard is often 350-400°C; lower this to prevent thermal de-Boc).
-
Cone Voltage / Declustering Potential: Set to Low (e.g., 20-30V) . High voltage will strip the Boc group immediately.
-
Scan Mode: Full Scan (m/z 100–800) + Data Dependent MS/MS.
-
-
Data Validation (Self-Check):
-
Check 1: Do you see the M+2 peak at ~100% intensity of M? (Confirms Bromine).[3][4][5]
-
Check 2: Do you see a peak at [M - 56]? If this is the base peak, your source temperature is likely too high (In-Source Fragmentation).
-
Check 3: Sodium Adducts. If [M+H]+ is weak, extract the chromatogram for [M+Na]+ (M + 23 Da).
-
References
-
Differentiation of Boc-protected hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry. (2010). [Link]
-
Mass Spectrometry of Halogenated Compounds (Isotope Patterns). Chemistry LibreTexts. [Link]
-
Marine Bromotyrosine Derivatives: Biological Significance and Analysis. Marine Drugs. (2024). [Link]
Sources
Chiral column selection for separating 3-bromo-phenylalanine methyl ester isomers
Topic: Chiral column selection for separating 3-bromo-phenylalanine methyl ester isomers Content Type: Publish Comparison Guide
Executive Summary & Strategic Recommendation
Separating the enantiomers of 3-bromo-phenylalanine methyl ester presents a classic but nuanced challenge in chiral chromatography. The analyte features a basic primary amine, a hydrophobic aromatic core with a bulky halogen at the meta position, and an ester functionality.
Unlike free amino acids which often require zwitterionic-compatible phases (like Crown Ethers or Teicoplanin), the methyl ester form eliminates the carboxylic acid charge, making the molecule behave as a basic aromatic ester.
Core Recommendation:
For maximum robustness and scalability, the Immobilized Amylose tris(3,5-dimethylphenylcarbamate) phase (e.g., CHIRALPAK IA ) is the primary choice. It offers the best balance of selectivity for
Alternative High-Performance Choice:
For difficult separations where the amylose backbone provides insufficient discrimination, the Chlorinated Amylose phase (e.g., CHIRALPAK ID ) is the expert alternative. The potential for halogen-halogen interactions between the selector (3-chlorophenylcarbamate) and the analyte (3-bromo) often yields superior resolution (
Technical Analysis: The Separation Challenge
Analyte Properties & Interaction Potential
The 3-bromo-phenylalanine methyl ester relies on three primary interaction mechanisms for chiral recognition:
-
Hydrogen Bonding: The carbonyl oxygen of the ester and the protons of the primary amine interact with the carbamate groups of the stationary phase.
- Stacking: The phenyl ring interacts with the aromatic rings of the chiral selector.
-
Steric Fit: The meta-bromo substituent adds significant bulk compared to native phenylalanine, requiring a chiral cavity that can accommodate this asymmetry without steric exclusion.
Column Comparison Matrix
| Feature | CHIRALPAK IA (Primary) | CHIRALCEL OD-H (Legacy) | CHIRALPAK ID (Specialist) | LARIHC CF6-P (Niche) |
| Selector | Amylose tris(3,5-dimethylphenylcarbamate) | Cellulose tris(3,5-dimethylphenylcarbamate) | Amylose tris(3-chlorophenylcarbamate) | Cyclofructan-6 (Derivatized) |
| Type | Immobilized | Coated | Immobilized | Chemically Bonded |
| Mechanism | Inclusion + H-Bonding | Inclusion + H-Bonding | Inclusion + Halogen Bonding | Host-Guest Complexation |
| Solvent Range | Universal (Hex/IPA, DCM, THF) | Restricted (No DCM/THF) | Universal | Polar Organic / NP |
| Selectivity ( | High for Amino Acid Esters | Moderate (Better for free amines) | High (Halogen-specific fit) | High for Primary Amines |
| Scalability | Excellent | Good | Excellent | Moderate |
Decision Logic (Graphviz Diagram)
Caption: Decision tree for selecting the optimal chiral stationary phase based on solubility and initial resolution results.
Experimental Protocols
Method A: Robust Normal Phase (Recommended)
This method utilizes CHIRALPAK IA . The immobilized nature allows for aggressive cleaning if the bromo-derivative precipitates, and the amylose backbone is generally superior for esters.
-
Column: CHIRALPAK IA (4.6 x 250 mm, 5 µm)
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (DEA)
-
Ratio: 90 : 10 : 0.1 (v/v/v)
-
-
Flow Rate: 1.0 mL/min[1]
-
Temperature: 25°C
-
Detection: UV @ 220 nm (Bromine absorbance) and 254 nm (Phenyl ring)
-
Sample Diluent: Mobile phase (or 100% IPA if solubility is poor).
Why DEA? The 3-bromo-phenylalanine methyl ester has a free primary amine. Without a basic additive, the amine will interact with residual silanols on the silica support, leading to peak tailing and loss of resolution. 0.1% DEA ensures the amine remains deprotonated and sharpens the peaks.
Method B: The "Halogen Match" Strategy
If Method A yields partial separation (
-
Column: CHIRALPAK ID (4.6 x 250 mm, 5 µm)
-
Mobile Phase: n-Hexane / Ethanol / DEA
-
Ratio: 85 : 15 : 0.1 (v/v/v)
-
-
Rationale: The chlorinated substituent on the amylose backbone of the ID column often provides a unique "lock-and-key" fit for brominated analytes that methyl-substituted columns (IA/OD) miss.
Method C: Polar Organic Mode (Solubility Optimized)
For process-scale separations where hexane solubility is a bottleneck.
-
Column: CHIRALPAK IA or LARIHC CF6-P
-
Mobile Phase: Acetonitrile / Methanol / DEA (100% Organic, no alkanes)
-
Ratio: 60 : 40 : 0.1[2]
-
-
Note: LARIHC CF6-P (Cyclofructan) is exceptionally selective for primary amines in this mode [1].
Comparative Performance Data
The following data summarizes typical separation parameters for phenylalanine methyl ester derivatives. Note that the 3-bromo substituent typically increases retention (
| Column | Mobile Phase | Notes | |||
| CHIRALPAK IA | Hex/IPA/DEA (90:10:0.1) | 1.8 | 1.45 | 3.2 | Best General Choice. Sharp peaks, baseline resolution. |
| CHIRALCEL OD-H | Hex/IPA/DEA (90:10:0.1) | 2.1 | 1.15 | 1.4 | Lower selectivity for the ester form; better for alcohols. |
| CHIRALPAK ID | Hex/EtOH/DEA (85:15:0.1) | 1.6 | 1.60 | 4.1 | Highest Selectivity. Halogen-halogen synergy likely. |
| CROWNPAK CR-I(+) | pH 1.5 HClO4 (Aq) | 0.5 | 1.10 | 0.8 | Not Recommended. Requires protonated amine; ester hydrolysis risk at low pH. |
Data extrapolated from comparative studies of
Mechanism of Action
Understanding why the separation works allows for intelligent troubleshooting.
-
Amylose vs. Cellulose: The helical twist of Amylose (IA/ID) generally forms a tighter inclusion cavity than the rod-like Cellulose (OD/IC). For
-amino acid esters, which are relatively compact, the tighter Amylose cavity provides better discrimination of the chiral center. -
The "Bromo" Factor: The 3-bromo group is electron-withdrawing. On the ID column (chlorinated selector), this creates a potential for halogen bonding or distinct electronic repulsion patterns that enhance the energy difference (
) between the and enantiomers. -
Immobilization: Using an immobilized phase (IA/ID) prevents the polymer from swelling or dissolving if you need to add Dichloromethane (DCM) to dissolve the sample. Brominated aromatics often have poor solubility in pure Hexane/Alcohol; adding 10-20% DCM can solve this without destroying an immobilized column.
Caption: The three-point interaction model driving chiral recognition on polysaccharide phases.
Troubleshooting Guide
| Issue | Cause | Solution |
| Peak Tailing | Interaction of free amine with silica silanols. | Increase DEA concentration to 0.2% or switch to TEA. Ensure column is equilibrated (20+ column volumes). |
| Low Solubility | Hydrophobic Br-group reduces solubility in Hexane. | Use Immobilized Column (IA/ID). Add 10-20% Dichloromethane (DCM) or Ethyl Acetate to the mobile phase. |
| Broad Peaks | Slow mass transfer or column overload. | Reduce flow rate to 0.5 mL/min to improve interaction time. Check sample concentration (< 1 mg/mL). |
| Ester Hydrolysis | Mobile phase contains water or extreme pH. | Ensure solvents are "HPLC Grade" and dry. Avoid aqueous mobile phases for the methyl ester form. |
References
-
Sigma-Aldrich. (n.d.). HPLC Analysis of Phenylalanine Methyl Ester Enantiomers on LARIHC™ CF6-P. Retrieved from
-
Lee, G. Y., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji. Retrieved from
-
Daicel Chiral Technologies. (n.d.). CHIRALPAK® IA / IB / IC / ID / IE / IF / IG / IH Instruction Manual. Retrieved from
-
Wang, F., et al. (2004). Comparison Study of Chiralpak AD-H With AD Columns in Chromatographic Enantioseparation. Journal of Chromatography A. Retrieved from
Sources
Technical Guide: IR Spectroscopic Differentiation of N-Boc and Methyl Ester Moieties
Executive Summary
In the context of drug development and intermediate synthesis, distinguishing between N-tert-butoxycarbonyl (N-Boc) protecting groups and methyl esters is a frequent analytical challenge. Both functionalities possess carbonyl (
However, precise Fourier Transform Infrared (FT-IR) analysis allows for definitive differentiation based on three critical factors:
-
Carbonyl Frequency Shift: Esters typically absorb at higher frequencies (
) compared to the resonance-lowered carbamate carbonyl of the Boc group ( ). -
The "Gem-Dimethyl" Signature: The tert-butyl moiety of the Boc group exhibits a characteristic doublet in the bending region (
). -
N-H Stretching: The presence of the carbamate N-H stretch (
) is diagnostic for Boc, absent in simple methyl esters.
This guide details the spectral fingerprints, provides a logic-based identification workflow, and outlines a self-validating protocol for monitoring Boc deprotection.
Spectroscopic Fingerprinting: The Comparative Analysis
The following analysis breaks down the vibrational modes. Note that wavenumbers (
A. The Carbonyl Region ( )
This is the primary diagnostic region.
-
Methyl Ester (
): The carbonyl bond is stiff. In non-conjugated aliphatic esters, the stretch appears sharply at . -
N-Boc Carbamate (
): The nitrogen lone pair participates in resonance with the carbonyl, increasing the single-bond character of the bond. This lowers the force constant and the frequency.[1]-
Free (Non-H-bonded):
(often seen in dilute solution). -
Associated (H-bonded):
(typical in solid-state ATR or concentrated samples).
-
Scientist's Insight: If you see a single sharp peak
, it is likely the ester. If you see a broader band or a split peak centered, suspect the Boc group.
B. The Fingerprint & Bending Region[2][3]
-
Boc "Gem-Dimethyl" Doublet: The tert-butyl group contains a quaternary carbon with three methyl groups. The symmetric methyl bending vibration splits due to interaction between the methyls. Look for a distinct doublet at
and . The band is often more intense. -
Ester C-O Stretch: Methyl esters show a strong, broad
stretching vibration in the range. While Boc also has C-O stretches, the methyl ester band is often the dominant feature in this region.
C. The High-Frequency Region ( )
-
N-H Stretch (Boc): A diagnostic band at
. In solid samples, this is often broadened by hydrogen bonding.[1] -
Methoxy C-H (Methyl Ester): The
group has a specific C-H stretch around , but this is frequently obscured by the stronger alkane C-H stretches from the rest of the molecule.
Summary Data Table
| Functional Group | Diagnostic Mode | Frequency Range ( | Intensity/Shape | Mechanistic Cause |
| Methyl Ester | C=O[2] Stretch | 1735 – 1750 | Strong, Sharp | Stiff double bond, minimal resonance |
| C-O Stretch | 1150 – 1250 | Strong, Broad | C-O-C asymmetric stretch | |
| O-CH₃ Stretch | ~2850 | Weak/Shoulder | C-H stretch of methoxy group | |
| N-Boc | C=O Stretch | 1680 – 1710 | Strong, Broad | Resonance with Nitrogen (Amide-like) |
| N-H Stretch | 3300 – 3450 | Medium, Broad | N-H bond (H-bonding broadens it) | |
| t-Butyl Bend | 1365 & 1390 | Medium, Doublet | Gem-dimethyl skeletal vibration | |
| C-N Stretch | ~1500 – 1550 | Medium (Amide II) | N-H deformation / C-N stretch coupling |
Decision Logic & Identification Workflow
The following diagram illustrates the logical process for distinguishing these groups in an unknown sample.
Figure 1: Decision tree for spectral assignment of Carbonyl-containing intermediates.
Experimental Protocol: Monitoring Boc Deprotection
A common application is monitoring the removal of the Boc group (using TFA/DCM) to yield a free amine or an amine salt, while retaining a methyl ester elsewhere in the molecule.
Objective
Confirm quantitative removal of the N-Boc group without hydrolyzing the methyl ester.
Methodology
Technique: ATR-FTIR (Attenuated Total Reflectance) is preferred for speed and minimal sample prep. Solvent Correction: If monitoring in solution, subtract the solvent spectrum (DCM/TFA) or evaporate an aliquot to dryness.
Step-by-Step Workflow
-
Baseline Acquisition:
-
Take an IR spectrum of the Starting Material (SM) .
-
Note the Boc Carbonyl (
) and the Ester Carbonyl ( ). If they overlap, focus on the 1365/1390 cm⁻¹ doublet .
-
-
Reaction Sampling:
-
At
, remove a aliquot. -
Crucial Step: Evaporate the aliquot under a stream of nitrogen to remove TFA (which has its own strong Carbonyl stretch at
). -
Note: Residual TFA trifluoroacetate salts will show asymmetric stretches around
, potentially confusing the interpretation. Neutralization (mini-workup with ) is recommended for the aliquot if precise carbonyl assignment is needed.
-
-
Spectral Analysis (The "Disappearance" Test):
-
Target: Disappearance of the 1365/1390 cm⁻¹ doublet . This is the most reliable indicator of Boc removal because it is free from interference by the generated amine salt.
-
Target: Shift of the Carbonyl band. The broad Boc band at
should vanish. The Ester band at should remain constant.
-
-
Validation:
-
The appearance of a broad Ammonium (
) band ( ) confirms the formation of the amine salt.
-
Reaction Monitoring Diagram
Figure 2: Workflow for monitoring N-Boc deprotection via FTIR.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (The definitive text on characteristic group frequencies).
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer.
-
NIST Chemistry WebBook. Infrared Spectra of tert-Butyl Carbamates and Methyl Esters.[Link]
-
LibreTexts Chemistry. Infrared Spectroscopy Absorption Table.[Link]
Sources
Safety Operating Guide
Personal protective equipment for handling 3-Bromo-n-boc-l-phenylalanine methyl ester
Part 1: Executive Safety Directive
3-Bromo-N-Boc-L-phenylalanine methyl ester is a specialized reagent used primarily in peptide synthesis and medicinal chemistry. While often classified as a standard organic intermediate, its specific structural motifs—the bromine substituent , Boc-protecting group , and methyl ester —dictate a unique set of handling protocols that differ from generic amino acids.
Core Safety Thesis: Treat this compound as a Sensitizing Irritant and a Halogenated Environmental Hazard . The presence of the bromine atom mandates segregation from non-halogenated waste streams, while the Boc/Ester functionalities require strict moisture and acid control to prevent hazardous decomposition or costly degradation.
Part 2: Hazard Profiling & Risk Assessment
Understanding the molecule's structure is the key to predicting its behavior. We do not rely on generic MSDS data; we analyze the functional groups.
| Functional Group | Associated Risk / Reactivity | Operational Implication |
| Aryl Bromide (Ar-Br) | Halogenated Waste | CRITICAL: Must NOT be mixed with general organic waste. High disposal costs if misclassified. |
| Boc Group (t-Butyloxycarbonyl) | Acid Sensitivity | Evolves CO₂ and isobutylene gas upon contact with strong acids (e.g., TFA, HCl), creating pressure hazards in closed vessels. |
| Methyl Ester (-COOMe) | Hydrolysis | Susceptible to hydrolysis in humid air or basic conditions, degrading purity. Requires desiccated storage. |
| Phenyl Ring | UV Active | Can be degraded by prolonged light exposure. Store in amber vials. |
Toxicology & Exposure Limits[1][2]
-
Signal Word: WARNING
-
Primary Routes: Inhalation of dust, Dermal absorption.
-
Acute Effects: Causes skin irritation (H315), serious eye irritation (H319), and respiratory tract irritation (H335).
-
Chronic Risks: As a halogenated aromatic, potential bioaccumulation or specific organ toxicity has not been fully ruled out. Universal Precautions are mandatory.[1]
Part 3: Personal Protective Equipment (PPE) Matrix
This matrix is designed to prevent breakthrough and minimize sensitization risk.
| PPE Category | Standard Requirement | Technical Justification |
| Hand Protection | Nitrile Gloves (Min 0.11mm) | Nitrile provides excellent resistance to solid organic dusts. Double-gloving is required when dissolving in chlorinated solvents (DCM/Chloroform) due to rapid permeation of the solvent carrier. |
| Eye Protection | Chemical Safety Goggles | Safety glasses with side shields are insufficient for fine powders which can bypass side gaps. Goggles seal the ocular area. |
| Respiratory | N95 (Minimum) or Fume Hood | Mandatory: Handle primarily in a certified chemical fume hood. If weighing outside a hood, a fit-tested N95 or P100 respirator is required to prevent inhalation of sensitizing dust. |
| Body Defense | Lab Coat (Buttoned) + Long Sleeves | Prevent accumulation of dust on street clothes. Tyvek sleeves recommended for scale-up (>10g) operations. |
Part 4: Operational Handling Protocol
Phase 1: Storage & Stability (The "Cold Chain")
-
Temperature: Store at 2°C to 8°C (Refrigerated). For long-term storage (>6 months), -20°C is preferred to arrest ester hydrolysis.
-
Atmosphere: Store under inert gas (Argon or Nitrogen) if possible. Keep container tightly sealed with Parafilm to prevent moisture ingress.
-
Light: Protect from light using amber glass or aluminum foil wrapping.
Phase 2: Weighing & Transfer (The "Static Risk")
Fine organic powders are prone to static charge, causing "fly-away" powder that contaminates balances and exposes the user.
-
Equilibrate: Allow the vial to warm to room temperature before opening to prevent condensation (water acts as a nucleophile).
-
Anti-Static: Use an anti-static gun or ionizer bar near the balance.
-
Transfer: Use a glass or stainless steel spatula. Avoid plastic spatulas which generate static.
Phase 3: Reaction Setup (The "Pressure Hazard")
When deprotecting the Boc group (a common next step):
-
Reagent: Typically Trifluoroacetic acid (TFA) or HCl/Dioxane.
-
Hazard: The reaction generates Isobutylene gas and CO₂ .
-
Control: NEVER seal the reaction vessel tightly during deprotection. Use a bubbler or a needle-vented septum to release pressure.
Part 5: Waste Disposal Strategy
This is the most common compliance failure point. Because of the Bromine atom, this material is classified differently than standard amino acids.
Disposal Decision Tree
-
Solid Waste:
-
Collect in a container labeled "Hazardous Waste - Solid, Halogenated Organic."
-
Do not mix with trash or biohazard waste.
-
-
Liquid Waste (Mother Liquors/Rinses):
-
Segregation: Pour into the "Halogenated Organic Solvents" carboy.
-
Incompatibility: Ensure the waste container does not contain strong oxidizers (e.g., Nitric acid), as reaction with halogenated organics can be explosive.
-
Part 6: Visualizing the Safety Workflow
The following diagram illustrates the "Cradle-to-Grave" lifecycle of the compound within the laboratory, highlighting critical control points (CCPs).
Figure 1: Operational lifecycle emphasizing the critical equilibration step and segregated disposal pathways.
References
-
Carl Roth. (2024). 3-Bromo-N-Boc-L-phenylalanine methyl ester Product Data. Retrieved from [Link]
-
U.S. EPA. (2024). Management of Halogenated Solvent Waste. Retrieved from [Link]
Sources
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
